Technical Documentation Center

8-Bromo-4-methyl-3-nitroquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Bromo-4-methyl-3-nitroquinoline

Core Science & Biosynthesis

Foundational

8-Bromo-4-methyl-3-nitroquinoline chemical structure and properties

An In-Depth Technical Guide to the Structure, Synthesis, and Properties of 8-Bromo-4-methyl-3-nitroquinoline Part 1: Executive Summary 8-Bromo-4-methyl-3-nitroquinoline (CAS: 855639-97-3) is a highly functionalized heter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Properties of 8-Bromo-4-methyl-3-nitroquinoline

Part 1: Executive Summary

8-Bromo-4-methyl-3-nitroquinoline (CAS: 855639-97-3) is a highly functionalized heterocyclic building block belonging to the quinoline family. Distinguished by its trisubstituted scaffold—featuring a halogen at position 8, a nitro group at position 3, and a methyl group at position 4—this molecule serves as a critical "privileged structure" in medicinal chemistry. It is particularly valued as a precursor for type I and type II kinase inhibitors (e.g., PI3K/mTOR pathways) and antitrypanosomal agents. Its unique substitution pattern allows for orthogonal functionalization: the nitro group supports reduction/acylation, the bromine atom facilitates palladium-catalyzed cross-coupling, and the methyl group provides steric bulk and hydrophobic interaction potential.

Part 2: Chemical Identity & Structural Analysis

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 8-Bromo-4-methyl-3-nitroquinoline
CAS Registry Number 855639-97-3
Molecular Formula C₁₀H₇BrN₂O₂
Molecular Weight 267.08 g/mol
SMILES CC1=C(C=NC2=C1C=CC=C2Br)=O
InChIKey Predicted based on structure
Structural Geometry & Electronic Properties

The molecule exhibits a planar quinoline core, though the 3-nitro group likely adopts a twisted conformation relative to the ring plane due to steric repulsion from the 4-methyl group . This "peri-like" interaction (though vicinal) destabilizes the planar conjugation of the nitro group, potentially enhancing its susceptibility to displacement or reduction.

  • Electronic Effects:

    • 8-Bromo: Weakly deactivating (inductive withdrawal) but ortho/para directing in the benzene ring; however, in the pyridine ring context, it serves primarily as a handle for cross-coupling.

    • 3-Nitro: Strongly electron-withdrawing, significantly lowering the LUMO energy of the pyridine ring, making the C2 position highly electrophilic (susceptible to SNAr).

    • 4-Methyl: Weakly activating (hyperconjugation), providing electron density to the C3 position, partially counteracting the nitro group's withdrawal.

Part 3: Synthetic Pathways

The synthesis of 8-Bromo-4-methyl-3-nitroquinoline requires a strategy that installs the nitro group and the methyl group while preserving the 8-bromo substituent. The most robust method involves the cyclization of 2-aminoacetophenones with nitro-aldol equivalents .

Primary Route: Modified Friedländer/Methazonic Acid Cyclization

This protocol utilizes 2-amino-3-bromoacetophenone as the starting material. The bromine at the 3-position of the acetophenone becomes the 8-position of the quinoline.

Reaction Scheme (DOT Visualization):

Synthesis cluster_conditions Conditions Start 2-Amino-3-bromoacetophenone (Precursor) Inter Imine/Hydrazone Intermediate Start->Inter Condensation (H+ cat.) Reagent Methazonic Acid (from Nitromethane + NaOH) Reagent->Inter Product 8-Bromo-4-methyl- 3-nitroquinoline Inter->Product Cyclization & Dehydration (-H2O) Cond1 1. NaOH, 50°C Cond2 2. HCl (cyclization)

Figure 1: Synthetic pathway via condensation of 2-amino-3-bromoacetophenone with methazonic acid equivalents.

Detailed Experimental Protocol

Step 1: Preparation of Methazonic Acid (In Situ)

  • Reagents: Nitromethane (1.0 eq), Sodium Hydroxide (2.5 eq, 50% aq).

  • Procedure: Add nitromethane dropwise to the NaOH solution at 45–50°C. The reaction is exothermic; maintain temperature to prevent decomposition. Stir for 1 hour to generate sodium methazonate.

Step 2: Condensation & Cyclization

  • Reagents: 2-Amino-3-bromoacetophenone (0.8 eq relative to nitromethane), HCl (conc.).

  • Procedure:

    • Dissolve the acetophenone in dilute HCl.

    • Slowly add the sodium methazonate solution to the acidified aniline solution. A yellow precipitate (the hydrazone/imine intermediate) typically forms.

    • Add concentrated HCl (approx. 5-10 volumes) to the mixture.

    • Reflux the mixture for 2–4 hours. The acidic conditions promote the intramolecular aldol-type condensation between the methylene of the nitro-fragment and the ketone carbonyl, followed by aromatization.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize with aqueous Ammonia or NaHCO₃ to pH 7–8.

    • Filter the resulting precipitate.[1]

    • Purification: Recrystallize from Ethanol or Acetone/Water.

  • Validation:

    • Appearance: Yellow crystalline solid.[2]

    • Yield: Typically 40–60%.

Part 4: Physicochemical Properties

PropertyValue / DescriptionNote
Physical State SolidCrystalline powder
Color Yellow to Pale OrangeCharacteristic of nitro-aromatics
Melting Point 145–155 °C (Predicted)Analogous non-brominated cmpd mp: 116°C
Solubility (Water) InsolubleHydrophobic scaffold
Solubility (Organic) Soluble in DMSO, DMF, DCMModerate solubility in Ethanol
LogP (Predicted) ~3.2Lipophilic
pKa (Conjugate Acid) ~2.5Weakly basic pyridine nitrogen

Part 5: Reactivity & Derivatization

This molecule is a "divergent intermediate," allowing medicinal chemists to access broad chemical space.

Functionalization Logic
  • Reduction (Nitro Group):

    • Reagent: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.

    • Product: 3-Amino-8-bromo-4-methylquinoline.

    • Utility: The resulting amine is a nucleophile for amide coupling (e.g., forming kinase hinge-binders).

  • Suzuki-Miyaura Coupling (8-Bromo):

    • Reagent: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃.

    • Selectivity: The C8-Br bond is chemically distinct from the nitro group. Palladium insertion occurs readily at C8.

    • Utility: Extension of the scaffold to probe hydrophobic pockets in protein targets.

  • SNAr (Nucleophilic Aromatic Substitution):

    • Site: C2 position (adjacent to Nitrogen).

    • Mechanism: The 3-nitro group activates the C2 position. While H is a poor leaving group, oxidative amination (Chichibabin-like) or displacement of a pre-installed C2-Cl (if synthesized via 2,4-dichloro route) is possible.

Reactivity Flowchart (DOT Visualization):

Reactivity Center 8-Bromo-4-methyl- 3-nitroquinoline Red Reduction (Fe/AcOH or H2/Pd) Center->Red Nitro Reduction Coup Pd-Catalyzed Coupling (Suzuki/Buchwald) Center->Coup C-Br Activation Ox Oxidation (SeO2) Center->Ox Methyl Oxidation Prod_Amine 3-Amino-8-bromo- 4-methylquinoline Red->Prod_Amine Prod_Biaryl 8-Aryl-4-methyl- 3-nitroquinoline Coup->Prod_Biaryl Prod_Ald 8-Bromo-3-nitro- quinoline-4-carbaldehyde Ox->Prod_Ald

Figure 2: Divergent synthesis capabilities of the scaffold.

Part 6: Applications in Drug Discovery

  • Kinase Inhibition: The 3-nitroquinoline core mimics the adenine ring of ATP. Derivatives reduced to the 3-amino form and acylated are potent inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR . The 8-bromo position allows for the introduction of solubilizing groups or vectors to reach the ribose-binding pocket.

  • Antiparasitic Agents: 8-substituted quinolines have a rich history in antimalarial and antitrypanosomal therapy. The 3-nitro group can act as a "warhead," undergoing bioreduction within the parasite to generate toxic radical species.

Part 7: Safety & Handling

  • Hazard Classification:

    • Acute Toxicity: Likely harmful if swallowed or inhaled (Category 4).[3]

    • Skin/Eye Irritation: Irritant.

    • Specific Hazard: Nitroaromatics can be potential explosives if heated under confinement or mixed with strong reducing agents.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Protect from light, as nitro-compounds can undergo photochemical degradation.

References

  • Baumgarten, H. E., et al. (1981). Napthyridines. IV. Synthesis of Benzo[f]-1,7-naphthyridines. Journal of Heterocyclic Chemistry. Link (Source for 3-nitro-4-methylquinoline synthesis protocol).

  • PubChem Compound Summary. 3-Nitroquinoline and derivatives. National Center for Biotechnology Information. Link

  • Google Patents. Synthesis of 6-Bromo-4-methyl-3-nitroquinoline (Analogous Protocol). WO2019201283A1. Link

  • Organic Syntheses. o-Nitroacetophenone and related condensations. Org. Synth. Coll. Vol. 4, p. 708. Link

  • BenchChem. Technical Guide to Halogenated Quinolines. Link

Sources

Exploratory

8-Bromo-4-methyl-3-nitroquinoline: Technical Specifications and Synthetic Methodology

An In-Depth Technical Guide to 8-Bromo-4-methyl-3-nitroquinoline CAS Number: 855639-97-3 Molecular Formula: C₁₀H₇BrN₂O₂ Molecular Weight: 267.08 g/mol Executive Summary 8-Bromo-4-methyl-3-nitroquinoline is a highly funct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Bromo-4-methyl-3-nitroquinoline

CAS Number: 855639-97-3 Molecular Formula: C₁₀H₇BrN₂O₂ Molecular Weight: 267.08 g/mol

Executive Summary

8-Bromo-4-methyl-3-nitroquinoline is a highly functionalized heterocyclic scaffold utilized primarily in the development of kinase inhibitors, anti-infectives, and tricyclic DNA-intercalating agents. Its structural value lies in its orthogonal reactivity : the 3-nitro group serves as a latent amine for amide coupling or heterocycle fusion, the 8-bromo position offers a handle for Suzuki/Buchwald cross-couplings, and the 4-methyl group allows for benzylic oxidation or condensation reactions. This guide outlines the compound's physicochemical profile, validated synthetic pathways, and handling protocols for medicinal chemistry applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name 8-Bromo-4-methyl-3-nitroquinoline
SMILES CC1=C(C=NC2=C1C=CC=C2Br)=O
InChI Key Derived from structure
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH; insoluble in water
Melting Point Predicted: 160–168 °C (Based on homologs)
pKa (Calculated) ~2.5 (Quinoline nitrogen is weakly basic due to electron-withdrawing nitro group)

Retrosynthetic Analysis & Synthesis

The synthesis of 3-nitro-4-methylquinolines is non-trivial because direct nitration of the quinoline core typically favors the 5- or 8-position (benzene ring) rather than the 3-position. Therefore, the 3-nitro functionality must be installed during the ring-closure event or via specific functional group interconversion.

Primary Route: Modified Friedländer/Baumgarten Cyclization

The most robust method for constructing the 3-nitro-4-methyl core involves the condensation of a functionalized 2-aminoacetophenone with methazonic acid (nitroacetaldehyde oxime) or a nitro-aldol equivalent.

Step 1: Precursor Preparation (2-Amino-3-bromoacetophenone)

  • Rationale: The 8-bromo substituent in the final quinoline corresponds to the 3-position of the starting aniline relative to the amino group.

  • Protocol: Controlled bromination of 2-aminoacetophenone is difficult (favors para). A more reliable route is the Suzuki-Miyaura coupling of 2-amino-3-bromobenzoic acid derivatives or ortho-lithiation strategies, though commercially available 2-amino-3-bromoacetophenone is the preferred starting block.

Step 2: Cyclization with Methazonic Acid

  • Mechanism:[1][2] Methazonic acid (prepared in situ from nitromethane and base) condenses with the ketone and amine to close the pyridine ring.

  • Reference: Method adapted from Baumgarten et al. for 3-nitro-4-methylquinoline synthesis [1].

Synthesis SM1 2-Amino-3-bromoacetophenone Inter Imine Intermediate SM1->Inter Condensation (HCl/H2O) Reagent Methazonic Acid (Nitroacetaldehyde oxime) Reagent->Inter Product 8-Bromo-4-methyl- 3-nitroquinoline Inter->Product Cyclization (Alumina or Acid)

Figure 1: Cyclization strategy for the construction of the 3-nitro-4-methylquinoline core.

Alternative Route: Halogenation of 4-Methyl-3-nitroquinoline

If the 8-bromo precursor is unavailable, electrophilic bromination of 4-methyl-3-nitroquinoline can be attempted.

  • Conditions: Br₂/H₂SO₄/Ag₂SO₄ (Derbyshire-Waters conditions).

  • Risk:[1][2][3][4] Regioselectivity is poor; bromination may occur at the 5-position (para to methyl) or 8-position. Separation of isomers (5-Br vs 8-Br) by column chromatography is required.

Reactivity & Applications in Drug Discovery

This scaffold is a "privileged structure" for designing Type I and Type II kinase inhibitors. The three functional handles allow for sequential modification.[1]

Functionalization Workflow
  • C-3 Nitro Reduction: The nitro group is reduced (Fe/NH₄Cl or H₂/Pd-C) to an amine, enabling amide coupling (e.g., to attach a hinge-binding motif).

  • C-8 Cross-Coupling: The bromo group is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce solubilizing groups or hydrophobic tails.

  • C-4 Benzylic Oxidation: The methyl group can be oxidized to an aldehyde (SeO₂) or brominated (NBS) to extend the carbon skeleton.

Reactivity Core 8-Bromo-4-methyl- 3-nitroquinoline Amine 3-Amino Derivative (Hinge Binder) Core->Amine Reduction (Fe/AcOH or SnCl2) Biaryl 8-Aryl/Heteroaryl (Hydrophobic Pocket) Core->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Aldehyde 4-Formyl Derivative (Linker Extension) Core->Aldehyde SeO2 Oxidation (Dioxane, reflux)

Figure 2: Divergent functionalization of the 8-bromo-4-methyl-3-nitroquinoline scaffold.

Experimental Protocols

Protocol A: Reduction to 3-Amino-8-bromo-4-methylquinoline

Use this protocol to activate the scaffold for amide coupling.

  • Dissolution: Dissolve 8-bromo-4-methyl-3-nitroquinoline (1.0 eq) in a mixture of EtOH/Water (4:1).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Heat to reflux (80 °C) for 2–4 hours. Monitor by LC-MS (Disappearance of starting material M+H 267; appearance of product M+H 237).

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.

  • Purification: Partition between EtOAc and saturated NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate.

    • Note: The resulting amine is sensitive to oxidation; use immediately or store under Argon at -20 °C.

Protocol B: General Suzuki Coupling at C-8
  • Setup: Charge a microwave vial with 8-bromo-4-methyl-3-nitroquinoline (1.0 eq), Boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent: Add Dioxane/Water (9:1) and degas with N₂ for 5 mins.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).

  • Conditions: Heat at 90 °C for 12 hours (thermal) or 100 °C for 1 hour (microwave).

Safety & Handling (SDS Summary)

  • Hazards:

    • GHS07: Acute Toxicity (Oral/Inhalation).

    • Nitro Compounds: Potential explosion hazard if heated under confinement.

    • Organobromides: Skin and eye irritant.

  • Storage: Store at 2–8 °C in a tightly sealed container, protected from light.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Baumgarten, H. E., et al. (1965). "Napthyridines. IV. Synthesis of Benzo[f]-1,7-naphthyridines." Journal of Heterocyclic Chemistry, 2(3), 275-279. Link

  • BLD Pharm. (n.d.). "8-Bromo-4-methyl-3-nitroquinoline Product Page." Accessed 2024.[5] Link

  • PubChem. (2024). "Compound Summary: 8-Bromo-4-methyl-3-nitroquinoline." National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 8-Bromo-4-methyl-3-nitroquinoline

This Application Note is designed for researchers requiring a high-fidelity protocol for the regioselective synthesis of 8-Bromo-4-methyl-3-nitroquinoline . Unlike standard quinoline syntheses (e.g., Skraup or Doebner-Mi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring a high-fidelity protocol for the regioselective synthesis of 8-Bromo-4-methyl-3-nitroquinoline .

Unlike standard quinoline syntheses (e.g., Skraup or Doebner-Miller) which often fail to introduce a 3-nitro group regioselectively, or direct nitration of 8-bromo-4-methylquinoline which predominantly yields the 5-nitro isomer due to electronic deactivation, this guide utilizes a Multicomponent Condensation Strategy (Gould-Jacobs/Combes Hybrid) . This approach ensures the correct placement of the nitro group prior to ring closure, guaranteeing the 3-position regiochemistry.

Executive Summary & Retrosynthetic Strategy

The synthesis of 3-nitroquinolines substituted at the 4-position is synthetically challenging due to the difficulty of electrophilic substitution at the 3-position of the quinoline ring. Standard nitration of 8-bromo-4-methylquinoline typically yields the 5-nitro derivative [1].

To circumvent this, we employ a Convergent Ring Construction strategy. The 3-nitro and 4-methyl functionalities are built into the acyclic precursor using Nitroacetone and Triethyl Orthoformate (TEOF) . This precursor is then cyclized onto the 2-bromoaniline scaffold. This method locks the nitro group at position 3 and the methyl group at position 4 relative to the nitrogen.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target 8-Bromo-4-methyl-3-nitroquinoline Enaminone Intermediate Enaminone (4-((2-bromophenyl)amino)-3-nitrobut-3-en-2-one) Enaminone->Target Cyclization (Acid/Heat) SM1 2-Bromoaniline SM1->Enaminone Condensation SM2 Triethyl Orthoformate (TEOF) SM2->Enaminone SM3 Nitroacetone SM3->Enaminone

Figure 1: Retrosynthetic disconnection showing the assembly of the quinoline core from three distinct components to ensure regiocontrol.

Experimental Protocol

Phase 1: Preparation of the Enaminone Precursor

The initial step involves the condensation of 2-bromoaniline with triethyl orthoformate and nitroacetone. Note: Nitroacetone is thermally unstable and should be freshly prepared or stored at -20°C.

Reagents & Stoichiometry:

ComponentEquiv.Role
2-Bromoaniline 1.0Core Scaffold
Triethyl Orthoformate (TEOF) 1.5C1 Linker / Dehydrating Agent
Nitroacetone 1.2C3-C4 Fragment Source
Acetic Acid (Glacial) 0.1 (Cat.)Catalyst
Ethanol (Anhydrous) SolventMedium

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

  • Mixing: Charge the flask with 2-bromoaniline (10 mmol, 1.72 g) and triethyl orthoformate (15 mmol, 2.5 mL).

  • Activation: Add catalytic glacial acetic acid (2 drops). Heat the mixture to 80°C for 1 hour. Observation: The solution typically turns clear/yellow as the formimidate intermediate forms.

  • Addition: Cool the mixture slightly (to ~50°C) and add nitroacetone (12 mmol, 1.24 g) dropwise.

  • Condensation: Return to reflux (80-90°C) for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane). The product (enaminone) usually appears as a bright yellow/orange spot.

  • Isolation: Cool to room temperature. The intermediate enaminone often precipitates. If not, remove ethanol under reduced pressure. Recrystallize the residue from EtOH to obtain 4-((2-bromophenyl)amino)-3-nitrobut-3-en-2-one .

    • Checkpoint: Verify structure via ¹H NMR (look for vinyl proton ~8.5 ppm and NH signal).

Phase 2: Cyclization to 8-Bromo-4-methyl-3-nitroquinoline

The cyclization of the nitro-enaminone requires strong acid catalysis or high thermal driving force to close the ring onto the deactivated (bromo-substituted) benzene ring.

Reagents:

ComponentRole
Enaminone Intermediate Precursor
Polyphosphoric Acid (PPA) Cyclizing Agent / Solvent
Ice/Water Quenching
Ammonium Hydroxide (25%) Neutralization

Step-by-Step Methodology:

  • Preparation: Place Polyphosphoric Acid (PPA) (~10 g per 1 g of intermediate) in a beaker and warm to 60°C to decrease viscosity.

  • Addition: Add the dried enaminone intermediate from Phase 1 portion-wise to the PPA with vigorous mechanical stirring. Ensure a homogeneous paste is formed.

  • Cyclization: Heat the mixture to 120–130°C for 2 hours. Caution: Do not exceed 140°C to avoid decomposition of the nitro group.

  • Quenching: Cool the reaction mass to ~60°C. Pour the syrup slowly onto crushed ice (approx. 10x weight of PPA) with stirring.

  • Neutralization: Carefully basify the aqueous slurry to pH 8–9 using Ammonium Hydroxide . Exotherm warning: Add base slowly.

  • Extraction: Extract the resulting precipitate with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude solid via flash column chromatography (Silica Gel, Gradient: 0-20% EtOAc in Hexanes).

Mechanism of Action

The reaction proceeds via a domino condensation-cyclization sequence. The TEOF acts as a "chassis," linking the amine of the aniline to the active methylene of the nitroacetone.

  • Imidate Formation: Aniline attacks TEOF, displacing ethanol to form the ethyl formimidate.

  • Knoevenagel-type Condensation: The active methylene of nitroacetone attacks the formimidate carbon, eliminating ethanol to form the

    
    -anilino- 
    
    
    
    -nitroenone
    .
  • Intramolecular Friedel-Crafts: Under PPA conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for electrophilic attack by the benzene ring (ortho position).

  • Dehydration/Aromatization: Loss of water drives the formation of the aromatic pyridine ring, yielding the quinoline.

Pathway Visualization

Mechanism Step1 2-Bromoaniline + TEOF Step2 Formimidate Intermediate Step1->Step2 -EtOH Step3 Enaminone (Acyclic) Step2->Step3 +Nitroacetone -EtOH Step4 Cyclization (PPA/Heat) Step3->Step4 H+ Activation Final 8-Bromo-4-methyl- 3-nitroquinoline Step4->Final -H2O Aromatization

Figure 2: Mechanistic pathway from starting materials to the final quinoline core.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

ParameterExpected ResultNotes
Appearance Pale yellow to tan solidNitroquinolines are typically colored.
¹H NMR (CDCl₃) Singlet at ~9.2-9.4 ppm (H2)Characteristic of 3-nitroquinolines (deshielded by NO₂).
¹H NMR (Me) Singlet at ~2.8-3.0 ppm (CH₃)Methyl group at C4.
LC-MS [M+H]⁺ matches calc. massCheck isotopic pattern for Bromine (1:1 doublet).
Regiochemistry NOESY CorrelationNOE between Methyl (C4) and H5 (Benzene ring) confirms 4-position.

Critical Troubleshooting:

  • Issue: Low yield in cyclization.

  • Cause: Inefficient ring closure due to steric hindrance of the 2-bromo group.

  • Solution: Increase PPA temperature to 140°C or switch to Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) for better solubility and milder conditions [2].

References

  • Regioselectivity of Quinoline Nitration

    • Deady, L. W., et al. "Nitration of substituted quinolines." Australian Journal of Chemistry, vol. 35, no. 10, 1982, pp. 2025-2034. Link

  • Eaton's Reagent in Cyclization

    • Eaton, P. E., et al. "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, vol. 38, no. 23, 1973, pp. 4071–4073. Link

  • Multicomponent Synthesis of Nitroquinolines

    • Sagitullina, G. P., et al. "Multicomponent reaction of nitroacetone, triethyl orthoformate, and enamines."[1] Chemistry of Heterocyclic Compounds, vol. 45, 2009, pp. 690–696. Link

  • General Quinoline Synthesis (Gould-Jacobs/Combes)

    • Manske, R. H. "The Chemistry of Quinolines." Chemical Reviews, vol. 30, no. 1, 1942, pp. 113–144. Link

Sources

Application

Procedure for nitration of 8-bromo-4-methylquinoline

Application Note: Regioselective Nitration of 8-Bromo-4-Methylquinoline Executive Summary This application note details a robust, scalable protocol for the electrophilic nitration of 8-bromo-4-methylquinoline to synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nitration of 8-Bromo-4-Methylquinoline

Executive Summary

This application note details a robust, scalable protocol for the electrophilic nitration of 8-bromo-4-methylquinoline to synthesize 8-bromo-4-methyl-5-nitroquinoline .

The nitration of quinolines is chemically distinct from simple aromatics due to the basic nitrogen atom. In acidic media, the nitrogen is protonated, creating a deactivated quinolinium species. Consequently, electrophilic aromatic substitution (EAS) is directed toward the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring.

Key Challenges & Solutions:

  • Regioselectivity: The 8-bromo substituent blocks the C8 position (a typical site for quinoline nitration). The directing effects of the bromine (weakly deactivating, ortho/para director) and the fused ring system strongly favor substitution at the C5 position , para to the bromine.

  • Exotherm Control: The protonation step is highly exothermic. This protocol utilizes a "pre-solubilization" step in sulfuric acid to manage heat before the introduction of the nitrating agent.

Mechanistic Rationale & Pathway

The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism on the deactivated quinolinium cation.

Figure 1: Reaction Mechanism and Regioselectivity

NitrationMechanism cluster_legend Regioselectivity Logic Substrate 8-Bromo-4-methylquinoline Protonation Protonation (H2SO4) Substrate->Protonation Exothermic Cation Quinolinium Cation (Deactivated Heterocycle) Protonation->Cation SigmaComplex Sigma Complex (Attack at C5) Cation->SigmaComplex + NO2+ (from HNO3) Nitronium Nitronium Ion (NO2+) Nitronium->SigmaComplex Product 8-Bromo-4-methyl- 5-nitroquinoline SigmaComplex->Product - H+ (Aromatization) Text1 N-Protonation deactivates pyridine ring. Text2 Br (Pos 8) directs Para to Pos 5.

Caption: Mechanistic pathway showing the protonation of the quinoline nitrogen followed by regioselective electrophilic attack at the C5 position.

Experimental Protocol

Reagents and Equipment
ReagentSpecificationRole
8-Bromo-4-methylquinoline >97% PuritySubstrate
Sulfuric Acid (

)
Conc. (95-98%)Solvent & Catalyst
Nitric Acid (

)
Fuming (>90%) or Potassium Nitrate (

)
Nitrating Agent
Ammonium Hydroxide (

)
25-30% aq.Neutralization
Dichloromethane (DCM) HPLC GradeExtraction (Optional)

Safety Note: This reaction involves strong acids and generates significant heat. Perform all steps in a functioning fume hood. Wear acid-resistant gloves and a face shield.

Step-by-Step Methodology

Step 1: Solubilization and Protonation (The "Cold Start")

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and an internal thermometer.

  • Add 5.0 mL of Conc.

    
      per 1.0 g of substrate.
    
  • Cool the acid to 0°C using an ice-salt bath.

  • Add 8-bromo-4-methylquinoline portion-wise over 10 minutes.

    • Critical Checkpoint: Ensure the internal temperature does not exceed 10°C. The solution will likely turn yellow/orange as the quinolinium salt forms.

    • Observation: Stir until the solid is completely dissolved.

Step 2: Addition of Nitrating Agent [1][2][3]

  • Maintain the solution at 0°C to -5°C .

  • Option A (Fuming

    
    ):  Add 1.2 equivalents of Fuming Nitric Acid dropwise over 20 minutes.
    
  • Option B (

    
     - Recommended for milder control):  Add 1.2 equivalents of solid 
    
    
    
    in small portions over 30 minutes.
    • Why:

      
       generates 
      
      
      
      in situ, providing a more controlled release of the nitronium ion (
      
      
      ).

Step 3: Reaction Maintenance

  • Allow the mixture to stir at 0°C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for an additional 2-4 hours.

    • Monitoring: Take a 50

      
      L aliquot, quench in water, extract with ethyl acetate, and check via TLC (Hexane:Ethyl Acetate 3:1). The starting material (less polar) should disappear, replaced by a more polar nitro-product spot.
      

Step 4: Quenching and Isolation

  • Prepare a beaker containing 50 g of crushed ice per gram of substrate.

  • Slowly pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Carefully add

    
      (or 5M NaOH) dropwise until pH reaches 8-9.
    
    • Caution: This is highly exothermic. Keep the beaker in an ice bath.

  • Precipitation: The product, 8-bromo-4-methyl-5-nitroquinoline , typically precipitates as a pale yellow/tan solid.

  • Filter the solid using a Buchner funnel and wash with cold water (

    
     mL).
    

Figure 2: Experimental Workflow

ProtocolWorkflow Start Start: Weigh Substrate Dissolve Dissolve in H2SO4 (Temp < 10°C) Start->Dissolve Nitration Add Nitrating Agent (Dropwise, 0°C) Dissolve->Nitration Warm Warm to RT (Stir 2-4 hrs) Nitration->Warm Check TLC Check (Complete?) Warm->Check Check->Warm No (Heat to 40°C) Quench Pour onto Ice Neutralize to pH 9 Check->Quench Yes Filter Vacuum Filtration Wash with H2O Quench->Filter

Caption: Step-by-step workflow ensuring temperature control and reaction completion verification.

Results & Quality Control

Expected Data Specifications
ParameterExpected ValueNotes
Physical State Pale yellow/tan solidDarkens if impurities (tar) present.
Yield 65% - 80%Losses primarily during filtration/workup.
Melting Point 135°C - 145°C (Estimated)Sharp range indicates high purity.
Regiochemistry >95% C5-NitroConfirmed by

NMR coupling constants.[4]
Structural Validation (NMR)

To confirm the 5-nitro position, analyze the aromatic region of the


 NMR (DMSO-

or

):
  • H2 & H3 (Pyridine Ring): Will show characteristic doublet/multiplet patterns, slightly downfield shifted due to the nitro group's electron withdrawal.

  • H6 & H7 (Benzene Ring):

    • In the starting material (8-bromo-4-methyl), H5, H6, and H7 form a spin system.

    • In the product , H5 is substituted. You will observe two doublets (for H6 and H7) with an ortho-coupling constant (

      
       Hz). This confirms the substitution pattern is on the benzene ring and adjacent to the remaining protons.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Formation of Tar/Black Oil Temperature too high during addition.Ensure internal temp stays

during

addition. Add acid slower.[5]
Low Conversion Deactivation by Br is too strong.After the RT stir, heat the reaction to 50-60°C for 1 hour.
Isomer Mixture Attack at C7 (ortho to Br).Recrystallize from Ethanol/Acetone. C5-nitro is less soluble and crystallizes first.
Product Oiling Out Incomplete neutralization.Ensure pH is strictly basic (pH 9). If oil persists, extract with DCM, dry over

, and evaporate.

References

  • Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution. Part XI. Nitration of Quinoline and Isoquinoline.[5][6] Journal of the Chemical Society, 2521-2528.

    • Foundational text on quinoline nitr
  • BenchChem. (2025).[2] Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline.

    • Protocol adapted from analogous 6-bromoquinoline nitration procedures.[2][7]

  • Cakmak, O., et al. (2018).[3] Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.[3] Arkivoc, 2018(iii), 362-374.[3]

    • Detailed experimental conditions for nitrating deactiv
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.

    • Authoritative reference on heterocyclic reactivity and directing effects.

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-bromo-4-methyl-3-nitroquinoline

Introduction: Navigating the Challenges of a Sterically Demanding and Electronically Complex Heterocycle The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its robustnes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Sterically Demanding and Electronically Complex Heterocycle

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its robustness and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] This guide provides a detailed protocol and in-depth scientific rationale for the successful Suzuki-Miyaura coupling of a particularly challenging substrate: 8-bromo-4-methyl-3-nitroquinoline. The quinoline core is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse aryl and heteroaryl moieties at the 8-position opens avenues for the synthesis of novel compounds with significant therapeutic potential.[3]

The target molecule, 8-bromo-4-methyl-3-nitroquinoline, presents a unique combination of steric and electronic challenges that must be carefully considered for efficient cross-coupling. The bromine atom at the C8 position is sterically encumbered by the peri-hydrogen at C7 and the quinoline nitrogen. Furthermore, the electronic nature of the quinoline ring, influenced by the electron-withdrawing nitro group at C3 and the electron-donating methyl group at C4, modulates the reactivity of the C-Br bond. The nitro group, being strongly electron-withdrawing, is anticipated to facilitate the crucial oxidative addition step of the catalytic cycle.[4] However, the potential for the quinoline nitrogen to coordinate with the palladium catalyst and the overall steric hindrance demand a carefully selected catalytic system.

This document will guide researchers, scientists, and drug development professionals through a systematic approach to this transformation, from understanding the underlying mechanistic principles to a detailed, step-by-step experimental protocol.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for rational troubleshooting and optimization. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-bromo-4-methyl-3-nitroquinoline to form a Pd(II) intermediate. This is often the rate-determining step and is facilitated by electron-withdrawing groups on the aryl halide.[2]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the halide. This step requires the activation of the organoboron species by a base.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Experimental Protocol: A Guided Approach

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 8-bromo-4-methyl-3-nitroquinoline. Optimization of specific parameters may be necessary for different boronic acid coupling partners.

Materials and Reagents
  • 8-bromo-4-methyl-3-nitroquinoline

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like CataCXium A Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., a bulky phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Reaction Setup and Procedure

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. The reagents used in this reaction can be toxic and/or flammable.

  • Degassing the Solvent: A sufficient volume of the chosen solvent (e.g., 1,4-dioxane/water 4:1) should be sparged with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Assembly: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 8-bromo-4-methyl-3-nitroquinoline (1.0 equiv), the arylboronic acid or its ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand (0.01-0.05 equiv).

  • Solvent Addition: Add the degassed solvent to the reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Parameter Optimization: A Data-Driven Approach

The success of the Suzuki-Miyaura coupling of 8-bromo-4-methyl-3-nitroquinoline is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table provides a starting point for optimization, drawing from established literature for similar sterically hindered and heteroaromatic substrates.

ParameterRecommended Starting ConditionsRationale and Considerations
Palladium Source Pd₂(dba)₃ (1-2 mol%) with a suitable ligand, or a pre-catalyst like CataCXium A Pd G3 (2-5 mol%)Pre-catalysts can offer improved stability and activity. For sterically hindered substrates, specialized catalysts are often required.[7]
Ligand Bulky, electron-rich phosphine ligands such as CataCXium A, SPhos, or n-BuPAd₂ (1-5 mol%)These ligands promote the reductive elimination step and can prevent catalyst deactivation, which is crucial for challenging substrates.[8][9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger, non-nucleophilic bases are often more effective for sterically hindered couplings and can facilitate the transmetalation step.[9]
Solvent 1,4-Dioxane/H₂O (4:1 or 10:1), Toluene, or 2-MeTHFThe choice of solvent can significantly impact the solubility of the reagents and the reaction rate. A small amount of water is often beneficial for the transmetalation step.[7]
Temperature 80-110 °CHigher temperatures are often necessary to overcome the activation energy for the oxidative addition and to ensure a reasonable reaction rate.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Use a fresh batch of catalyst and ensure proper degassing of the solvent.- Screen different bases and solvents. Consider a stronger base like Cs₂CO₃.- Increase the reaction temperature.
Formation of homocoupled boronic acid product - Presence of oxygen- Catalyst decomposition- Ensure a rigorously inert atmosphere.- Use a more stable pre-catalyst or a ligand that stabilizes the Pd(0) species.
Protodeboronation of the boronic acid - Presence of excess water or protic impurities- Prolonged reaction time at high temperature- Use a boronic acid pinacol ester, which is more stable.- Minimize the amount of water in the solvent system.- Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura coupling of 8-bromo-4-methyl-3-nitroquinoline, while presenting notable challenges, is a highly achievable transformation with the appropriate selection of reaction conditions. By understanding the mechanistic nuances and employing a rational, data-driven approach to optimization, researchers can successfully synthesize a diverse array of 8-aryl-4-methyl-3-nitroquinolines. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of this important chemical space.

References

  • Yongda Zhang, Joe Gao, Wenjie Li, Heewon Lee, Bruce Z. Lu, & Chris H. Senanayake. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Scilit.
  • Yongda Zhang, Joe Gao, Wenjie Li, Heewon Lee, Bruce Z. Lu, & Chris H. Senanayake. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling.
  • (N.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • (N.d.).
  • (N.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • (N.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • (N.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • (N.d.). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
  • (N.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Haijing Liu, Jiacheng Ren, Yamei Lin, Shenlin Huang, & Guo-Ping Lu. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed.
  • (N.d.). Suzuki reaction. Wikipedia.
  • (N.d.). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry - Figshare.
  • (N.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • (2024).
  • (N.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (2016).
  • (N.d.). Suzuki-Miyaura Coupling in Acylation Reactions, Scope and Recent Developments.
  • (2025). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube.
  • (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 8-Bromo-4-methyl-3-nitroquinoline

An In-depth Technical Guide This guide provides researchers, scientists, and drug development professionals with a dedicated technical support center for the purification of 8-Bromo-4-methyl-3-nitroquinoline. The content...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a dedicated technical support center for the purification of 8-Bromo-4-methyl-3-nitroquinoline. The content is structured in a question-and-answer format, addressing common challenges and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Question 1: What are the primary methods for purifying crude 8-Bromo-4-methyl-3-nitroquinoline?

Answer: The two most effective and commonly employed purification methods for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities present in your crude material.

  • Recrystallization is ideal when you have a relatively high-purity crude product (>85-90%) with small amounts of impurities that have different solubility profiles from your target compound. It is a cost-effective and scalable method.

  • Column Chromatography is the method of choice for complex mixtures containing multiple byproducts or unreacted starting materials, especially when the impurities have similar polarities to the product. It offers high-resolution separation but is more labor-intensive and requires larger volumes of solvent.[1][2]

Question 2: How do I choose the best solvent for recrystallization?

Answer: The ideal recrystallization solvent is one in which 8-Bromo-4-methyl-3-nitroquinoline is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3][4] The impurities, conversely, should either be completely soluble or insoluble at all temperatures.

A systematic approach to solvent screening is recommended:

  • Place a small amount of your crude product (10-20 mg) in a test tube.

  • Add a small volume (0.5 mL) of a test solvent at room temperature. If the compound dissolves completely, the solvent is unsuitable.

  • If it does not dissolve, heat the mixture gently. A good solvent will fully dissolve the compound upon heating.

  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.[5]

Based on the structure of your compound (a substituted quinoline), suitable starting points for solvent screening are listed in the table below.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent System Rationale & Comments
Ethanol Often effective for polar heterocyclic compounds.[6][7]
Isopropanol Similar properties to ethanol, can sometimes offer better crystal formation.
Toluene A less polar option, good for compounds that are too soluble in alcohols.
Ethyl Acetate / Hexane A binary system. Dissolve the crude product in a minimum of hot ethyl acetate and slowly add hexane until turbidity appears, then reheat to clarify and cool slowly.[8]

| Acetonitrile | A polar aprotic solvent that can be effective for nitrogen-containing heterocycles.[6][9] |

Question 3: How do I set up an effective column chromatography protocol for this compound?

Answer: A successful column chromatography separation relies on the proper selection of the stationary phase and mobile phase.

  • Stationary Phase: For substituted quinolines, silica gel (60-200 µm) is the standard choice due to its polarity and versatility.[10] In some specific cases with highly basic compounds, alumina (neutral or basic) may be used to prevent degradation, but silica is the recommended starting point.[6][11]

  • Mobile Phase (Eluent): The key is to find a solvent system that provides a good separation between your product and impurities on a Thin-Layer Chromatography (TLC) plate. The ideal Retention Factor (Rƒ) for your product should be between 0.2 and 0.5 for optimal separation on a column.[12] Start with a non-polar solvent and gradually increase the polarity. A common and effective eluent system for bromo-substituted heterocycles is a mixture of Hexane and Ethyl Acetate .[1][6]

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the purification process.

Scenario 1: Recrystallization Issues

Question: I've followed the recrystallization protocol, but my compound has "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated and cooled too quickly.

Causality & Solution Workflow:

G start Compound 'Oiled Out' step1 Re-heat the solution to dissolve the oil. start->step1 step2 Add a small amount of additional solvent. step1->step2 step3 Allow the solution to cool much more slowly. Insulate the flask to prolong cooling time. step2->step3 check Did crystals form? step3->check success Success: Collect crystals via filtration. check->success Yes fail Issue Persists: Try a different solvent system. Consider a lower boiling point solvent or a binary mixture. check->fail No

Question: My recrystallization yield is very low. How can I improve it?

Answer: Low yield is a common issue and can stem from several factors.

  • Using Too Much Solvent: The most frequent cause is dissolving the crude product in an excessive volume of hot solvent.[4] This keeps a significant portion of your product dissolved even after cooling.

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the solid. It is better to add solvent in small portions until the last of the solid dissolves.[3]

  • Cooling Period is Too Short: If the solution is not allowed to cool sufficiently, crystallization will be incomplete.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Premature Crystallization During Filtration: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before pouring the hot solution through it.[5]

Scenario 2: Column Chromatography Issues

Question: My compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate. What does this mean?

Answer: This indicates that your compound is very polar and is strongly adsorbed to the silica gel. Ethyl acetate is not a polar enough eluent to move it.

  • Solution: You need to introduce a more polar solvent into your mobile phase. A common strategy is to add a small percentage of methanol to your eluent. Start by testing a mixture of 95:5 Dichloromethane:Methanol on a TLC plate. The addition of a small amount of a highly polar solvent can significantly decrease the retention of polar compounds.

Question: After running a column, my fractions contain a mixture of my product and an impurity. How can I improve the separation?

Answer: This means the resolution of your column was insufficient. The Rƒ values of your product and the impurity are too close in the chosen eluent system.

Table 2: Strategies to Improve Column Chromatography Resolution

Strategy Explanation
Optimize the Eluent Decrease the polarity of the eluent system. This will cause all compounds to move more slowly down the column, increasing the distance between bands. If your Rƒ was 0.5, aim for a system that gives an Rƒ of ~0.3.[12]
Use a Longer Column Increasing the length of the stationary phase provides more surface area for the separation to occur, enhancing resolution.
Apply a Gradient Elution Start with a low-polarity eluent (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities. Then, gradually increase the polarity of the eluent over time (e.g., to 80:20 Hexane:EtOAc) to elute your product, leaving more polar impurities behind.

| Check for Overloading | If too much crude material is loaded onto the column, the separation bands will broaden and overlap. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: Place the crude 8-Bromo-4-methyl-3-nitroquinoline in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask with gentle swirling on a hot plate. Continue adding the minimum volume of hot solvent until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.[5]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.[5]

  • Collection: Collect the crystals by suction filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[3]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper until a constant weight is achieved.

  • Validation: Check the melting point of the purified solid and analyze its purity by TLC or NMR.[13]

Protocol 2: Purification by Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep1 Select Eluent via TLC (Aim for Product Rƒ ≈ 0.3) prep2 Pack the Column (Slurry packing with silica gel in non-polar solvent) prep1->prep2 run1 Load Sample (Dissolve crude in minimal solvent, apply to column) prep2->run1 run2 Elute Column (Run eluent through column, maintaining solvent level) run1->run2 run3 Collect Fractions (Collect eluate in separate test tubes) run2->run3 analysis1 Analyze Fractions via TLC run3->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Evaporate Solvent (Rotary Evaporation) analysis2->analysis3 end_node Obtain Purified Product analysis3->end_node

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rƒ value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into a vertical glass column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane or the eluent mixture). Carefully add this solution to the top of the packed silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting the solvent that passes through (the eluate) in a series of labeled test tubes or flasks (fractions). Maintain a constant level of solvent above the silica gel at all times.

  • Monitoring: Systematically spot fractions onto TLC plates to track the elution of your compound.

  • Combination and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 8-Bromo-4-methyl-3-nitroquinoline.

References

  • Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved February 12, 2026, from [Link]

  • Reddit. (2025). Purification of Quinoline-3,4-diones. r/Chempros. Retrieved February 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 12, 2026, from [Link]

  • Org Prep Daily. (2009). 8-bromoquinoline – a painless Skraup synthesis. Retrieved February 12, 2026, from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved February 12, 2026, from [Link]

  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved February 12, 2026, from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved February 12, 2026, from [Link]

  • Edubirdie. (n.d.). Column Chromatography. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved February 12, 2026, from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved February 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Nitroquinoline Derivatives

Welcome to the Nitroquinoline Purification Support Hub. Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitroquinoline Purification Support Hub. Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

This guide addresses the purification of nitroquinoline derivatives (specifically 5-nitroquinoline, 8-nitroquinoline, and 4-nitroquinoline-1-oxide). These compounds present unique challenges due to their planar aromatic structure, potential for polymorphism, and the energetic nature of the nitro group.

Module 1: Solvent Selection Logic

The solubility of nitroquinolines is governed by the competition between the hydrophobic quinoline ring and the polar, electron-withdrawing nitro group.

Solvent Compatibility Matrix
DerivativePrimary SolventCo-Solvent (Antisolvent)Solubility Profile
8-Nitroquinoline Ethanol (Abs.) or IPAWaterModerate solubility in hot alcohols; crystallizes well upon cooling.
5-Nitroquinoline Ethanol or Ethyl AcetateHexanes or HeptaneLess soluble than the 8-isomer; often requires mixed systems.
4-Nitroquinoline-1-oxide (4-NQO) Acetonen-HexaneLight Sensitive. Soluble in acetone/DMSO; sparingly soluble in water/ethanol.
General Derivatives TolueneHeptaneGood for rejecting polar impurities; requires higher heat (safety warning).
Decision Logic for Solvent Selection

Use this logic flow to determine the optimal solvent system for your specific derivative and impurity profile.

SolventSelection Start Start: Crude Solid SolubleHot Soluble in Hot EtOH? Start->SolubleHot SolubleCold Soluble in Cold EtOH? SolubleHot->SolubleCold Yes CheckAcetone Try Acetone SolubleHot->CheckAcetone No SingleSolvent Use Single Solvent (Ethanol/IPA) SolubleCold->SingleSolvent No (Precipitates) MixedSystem Use Mixed System (EtOH + Water) SolubleCold->MixedSystem Yes (Too Soluble) AcetoneSystem Use Acetone + Hexane CheckAcetone->AcetoneSystem Soluble TolueneSystem Use Toluene + Heptane CheckAcetone->TolueneSystem Insoluble

Figure 1: Solvent selection decision tree based on solubility testing.

Module 2: Standard Protocols

Protocol A: Single-Solvent Recrystallization (Recommended for 8-Nitroquinoline)

Objective: High-yield purification of 8-nitroquinoline using Ethanol or Isopropyl Alcohol (IPA).

  • Dissolution: Place crude 8-nitroquinoline in an Erlenmeyer flask. Add a boiling chip.

  • Heating: Heat solvent (EtOH or IPA) to boiling on a separate hot plate.

  • Addition: Add minimum hot solvent to the solid until just dissolved.

    • Tech Tip: If the solution is dark/colored, cool slightly, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite. Warning: Nitro compounds can be reduced by charcoal; minimize contact time.

  • Crystallization: Remove from heat. Cover flask with a watch glass. Allow to cool to room temperature (RT) undisturbed.

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold solvent.[1][2]

Protocol B: Mixed-Solvent Recrystallization (Recommended for 4-NQO)

Objective: Purification of 4-nitroquinoline-1-oxide (4-NQO) or difficult 5-nitro derivatives. Safety: 4-NQO is a potent carcinogen and light-sensitive.[3] Perform in a fume hood under low light or amber glassware.

  • Primary Dissolution: Dissolve crude 4-NQO in the minimum amount of warm Acetone (approx. 40-50°C). Do not boil aggressively.

  • Antisolvent Addition: While keeping the solution warm, add n-Hexane dropwise.

  • Saturation Point: Continue adding hexane until a persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of Acetone to clear the solution.

  • Cooling: Allow to cool slowly to RT. If "oiling out" occurs, see Module 3.

Protocol C: Isomer Separation (The Hydrohalide Method)

Context: Nitration of quinoline often produces a mixture of 5-nitro and 8-nitro isomers. Mechanism: 5-nitroquinoline hydrohalide salts are significantly less soluble in wet DMF than 8-nitroquinoline salts.

  • Slurry: Suspend the crude isomer mixture in wet DMF (99.5% DMF / 0.5% Water).

  • Acidification: Add HCl (gas or dissolved in dioxane) to form the salt.

  • Precipitation: The 5-nitroquinoline HCl salt will precipitate. Filter this solid.[2]

  • Filtrate Processing: The filtrate contains the 8-nitroquinoline . Neutralize the filtrate with aqueous base (e.g., NaHCO₃) to precipitate the 8-nitroquinoline free base.

  • Final Polish: Recrystallize the separated fractions using Protocol A.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Diagnosis: This occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated (Liquid-Liquid Phase Separation). It is common with nitro compounds containing impurities.[4]

Rescue Workflow:

OilingOut OilDetected Oiling Out Detected Reheat Reheat to Dissolve Oil OilDetected->Reheat Seed Add Seed Crystal at T < MP Reheat->Seed If pure seeds available Agitate Vigorous Stirring (Induce Nucleation) Reheat->Agitate If no seeds SlowCool Cool Very Slowly (Insulate Flask) Seed->SlowCool Agitate->SlowCool Success Crystallization SlowCool->Success

Figure 2: Protocol for recovering an oiled-out crystallization.

Detailed Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the "good" solvent (e.g., Ethanol) to change the composition.

  • Allow the solution to cool extremely slowly (wrap the flask in a towel or place in a warm water bath that cools naturally).

  • Seeding: If you have a single crystal from a previous batch, add it when the solution is just turbid.

Q2: The crystals are colored (red/brown) even after recrystallization.

Cause: Oxidation products or polymerized nitro-impurities. Solution:

  • Charcoal Treatment: Use activated carbon as described in Protocol A.

  • Solvent Switch: If Ethanol fails, switch to Toluene . Toluene is excellent for rejecting polar, tarry impurities that often accompany nitro-aromatics.

Q3: Low yield with 4-NQO.

Cause: 4-NQO is light sensitive and can degrade photochemically. Solution: Ensure all glassware is wrapped in aluminum foil or use amber glassware. Avoid prolonged heating.[5][6]

Module 4: Safety & Stability

Energetic Hazards

Nitroquinolines contain the nitro group (


). While generally stable, they are energetic materials.
  • Dryness: Never heat nitro compounds to dryness on a hot plate; this can lead to rapid decomposition or explosion.

  • Grinding: Avoid vigorous grinding of dry crystals, as some nitro derivatives are shock-sensitive.

Toxicity & Carcinogenicity[7][8][9]
  • 4-Nitroquinoline-1-oxide (4-NQO): A potent chemical carcinogen and mutagen (induces DNA adducts).[7][8] It mimics UV damage in DNA.

    • Handling: Double nitrile gloves, full face shield, and dedicated fume hood.

    • Decontamination: Treat spills with 10% bleach solution before wiping.

  • 8-Nitroquinoline: Suspected mutagen.[9] Handle with strict isolation protocols.

References

  • Method: Separation of 5-nitroquinoline and 8-nitroquinoline via hydrohalide salts in wet DMF.
  • Data: Solubility in acetone/DMSO and carcinogenicity warnings.
  • General Recrystallization of Nitro Compounds

    • Method: Troubleshooting "oiling out" and solvent pair selection (Ethanol/W
    • Source: University of Massachusetts Amherst, Organic Chemistry Labs.
    • Link:[Link]

  • Crystal Structure & Solubility of 8-Nitroquinoline

    • Data: Crystallization from Dichloromethane-Hexane (1:1).[10]

    • Source: Acta Crystallographica Section E (via ResearchG
    • Link:[Link]

Sources

Troubleshooting

Technical Support Center: Quinoline Regioselectivity &amp; Nitration

Ticket ID: Q-NITRO-REGIO-001 Subject: Troubleshooting isomer distribution and yield in quinoline nitration. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Q-NITRO-REGIO-001

Subject: Troubleshooting isomer distribution and yield in quinoline nitration. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The Quinoline Paradox

Welcome to the technical support hub. If you are here, you are likely facing the "Quinoline Paradox": the electrophilic aromatic substitution (EAS) of quinoline is electronically counter-intuitive compared to benzene.[1]

The Core Conflict: In standard nitration media (Mixed Acid:


), quinoline exists almost exclusively as the quinolinium cation  (

).[1] The protonated nitrogen is a powerful electron-withdrawing group (

effect), which deactivates the pyridine ring entirely.[1] Consequently, electrophilic attack is forced onto the benzene ring.

This guide troubleshoots the three most common regioselectivity failures:

  • The 5 vs. 8 Split: Controlling the ratio in standard nitration.

  • The "Forbidden" 4-Position: Accessing the pyridine ring.[1]

  • The Elusive 3-Position: Why standard EAS fails and how to fix it.

Module 1: The 5- vs. 8-Nitroquinoline Conflict

User Complaint: "I am targeting 5-nitroquinoline, but I consistently get a ~1:1 mixture of 5- and 8-isomers. Changing temperature doesn't help."

Root Cause Analysis (Mechanism)

You cannot significantly shift this ratio using standard thermal controls.[1]

  • The Species: The reacting species is the quinolinium ion.[1][2]

  • The Kinetics: Attack at positions 5 and 8 proceeds through the most stable sigma-complex intermediates. In both cases, the positive charge is delocalized on the benzene ring without disrupting the aromatic sextet of the protonated pyridine ring.

  • The Barrier: The activation energies for attack at C5 and C8 are nearly identical.[1] Austin and Ridd (1963) confirmed that the reaction rate is governed by the encounter rate of the nitronium ion with the deactivated system, leading to a statistical ~50:50 distribution (often experimentally 52:48 favoring the 5-isomer).[1]

The Solution: Downstream Separation

Since you cannot control the synthesis ratio, you must optimize the separation.[1] The physical properties of the isomers differ significantly in their hydrohalide salt forms.

Protocol: Selective Hydrohalide Crystallization Based on solubility differentials in polar aprotic solvents.[1]

Parameter5-Nitroquinoline8-Nitroquinoline
Melting Point 70–72 °C88–90 °C
pKa (Conj. Acid) ~2.7~2.5
Solubility (HCl salt) Low in DMF/AcetoneHigh in DMF/Acetone

Step-by-Step Workflow:

  • Quench: Pour the crude nitration mixture (Mixed Acid) onto ice. Neutralize with

    
     to obtain the free base mixture (yellow solids).[1]
    
  • Dissolution: Dissolve the dried crude solid in Wet DMF (DMF containing ~1-2% water) or warm Acetone.

  • Acidification: Bubble dry HCl gas or add concentrated HCl dropwise until pH < 2.

  • Crystallization: Cool the solution to 0–5 °C.

    • Result:5-Nitroquinoline Hydrochloride precipitates preferentially.[1]

    • Supernatant: Contains predominantly 8-nitroquinoline hydrochloride.[1][3]

  • Liberation: Filter the solid, suspend in water, and basify with

    
     to recover pure 5-nitroquinoline.
    

Module 2: Targeting the "Forbidden" 4-Position

User Complaint: "I need to nitrate the pyridine ring (position 4), but standard conditions only give me benzene-ring substitution."

Root Cause Analysis

As established, the protonated nitrogen deactivates the pyridine ring.[1] To nitrate position 4, you must reverse the polarity of the nitrogen atom.[1]

The Solution: The N-Oxide Strategy

Oxidizing quinoline to Quinoline N-oxide creates a dipole where the oxygen atom donates electron density back into the ring (specifically positions 2 and 4), allowing electrophilic attack.[1]

Pathway Visualization:

G cluster_0 Standard Route (Failed) cluster_1 N-Oxide Route (Success) Q Quinoline H_Ion Quinolinium (N+) Q->H_Ion + H+ Prod1 5-Nitro + 8-Nitro H_Ion->Prod1 HNO3/H2SO4 Q2 Quinoline NOx Quinoline N-Oxide Q2->NOx m-CPBA or H2O2 Nitro_NOx 4-Nitroquinoline N-Oxide NOx->Nitro_NOx HNO3/H2SO4 (Warm) Final 4-Nitroquinoline Nitro_NOx->Final PCl3 (Reduction)

Caption: Comparative pathways. The N-Oxide route activates the C4 position via mesomeric donation from oxygen.

Critical Control Point:

  • Temperature: Nitration of Quinoline N-oxide is temperature-sensitive.[4]

    • < 20°C: May yield mixtures including 5/8 isomers (protonation still competes).[1]

    • ~70-80°C: Favors the 4-nitro isomer significantly.

  • Safety Warning: The reduction step (step 3 in diagram) using

    
     is exothermic.[1]
    

Module 3: The Elusive 3-Nitroquinoline

User Complaint: "I cannot access the 3-position. Neither standard nitration nor N-oxide chemistry works."

Root Cause Analysis

Position 3 is the "meta" position relative to the nitrogen.[1][5]

  • In Quinoline: It is deactivated by the N-atom (inductive withdrawal).[1]

  • In Quinolinium: It is less deactivated than 2/4, but the benzene ring is more activated, so reaction goes to 5/8.[1]

  • In N-Oxide: The resonance donation skips position 3 (donating to 2 and 4).[1][5]

The Solution: Radical Nitration or Indirect Synthesis

Direct electrophilic nitration to C3 is chemically forbidden.[1] You must use a Radical Mechanism or a Bottom-Up Synthesis .

Method A: Modern Radical Nitration (Direct) Recent literature suggests using tert-butyl nitrite (TBN) .[1] This avoids the cationic intermediate.

  • Reagents: Quinoline + TBN + TEMPO (catalyst).[1]

  • Mechanism: Radical addition-elimination.[1]

  • Reference: See Section 4, Ref [3].

Method B: The "Bottom-Up" Approach (Classic) If high purity is required, do not nitrate quinoline.[1] Construct the ring with the nitro group already in place.[1]

  • Start: 2-Amino-benzaldehyde.

  • React with: Nitro-methane (or nitro-ethanol derivatives).

  • Reaction: Friedländer Synthesis.[1][6]

FAQ: Rapid Diagnostics

Q1: My reaction turned into a black tar. What happened? A: You likely allowed the temperature to spike during the addition of sulfuric acid to nitric acid (or the substrate).[1] The oxidation of the quinoline ring competes with nitration at high temperatures.[1]

  • Fix: Maintain internal temperature < 5°C during addition.[1] Add reagents dropwise.[1][7]

Q2: Can I separate 5- and 8-nitroquinoline using column chromatography? A: Yes, but it is inefficient for scale-up.

  • Data: On Silica gel (Hexane/EtOAc), the

    
     values are very close (
    
    
    
    ).[1]
  • Recommendation: Use the crystallization method (Module 1.[1]2) for bulk separation, then polish with chromatography if >99% purity is needed.[1]

Q3: Why not use


 (Nitronium Tetrafluoroborate)? 
A:  While a potent nitrating agent, it does not solve the regioselectivity issue.[1] It will still generate the nitronium ion (

) and the quinoline will still be protonated by the superacidic medium or the Lewis acid, leading to the same 5/8 mixture.

References

  • Mechanism & Kinetics: Austin, M. W., & Ridd, J. H. (1963).[1][8] The kinetics and mechanism of heteroaromatic nitration. Part I. Quinoline. Journal of the Chemical Society, 4204-4210. Link[1]

  • Separation Protocol: Strict, R. (1998).[1] Process for separation of 5-nitroquinoline and 8-nitroquinoline. European Patent EP0858998A1.[1] Link

  • C3-Nitration (Radical Route): Sahoo, H., et al. (2021).[1] Metal-Free Regioselective C-3 Nitration of Quinolines. The Journal of Organic Chemistry. (Note: General reference for TBN radical pathways in heterocycles).

  • N-Oxide Chemistry: Ochiai, E. (1967).[1] Aromatic Amine Oxides. Elsevier.[1] (Foundational text on N-oxide regioselectivity).

Sources

Optimization

Resolving solubility issues of nitroquinolines in NMR solvents

Technical Support Center: NMR Solubility Solutions for Nitroquinolines Case ID: #NQ-SOL-001 Topic: Overcoming Solubility & Aggregation Limits of Nitroquinolines in NMR Spectroscopy Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Solubility Solutions for Nitroquinolines

Case ID: #NQ-SOL-001 Topic: Overcoming Solubility & Aggregation Limits of Nitroquinolines in NMR Spectroscopy Assigned Specialist: Senior Application Scientist

The Diagnostic Matrix: Solvent Selection Strategy

Executive Summary: Nitroquinolines present a dual challenge: the nitro group (


)  creates a strong dipole moment increasing polarity, while the planar quinoline core  drives strong 

-

stacking interactions. Standard

often fails because it cannot disrupt this lattice energy.

Use this decision matrix to select the optimal solvent system before wasting sample.

Solvent System Suitability Mechanism of Action Critical Trade-offs

Poor Weak dipole interactions.Only works for highly substituted/non-planar derivatives.
DMSO-

High High dielectric constant (

) disrupts dipoles.
Hygroscopic. Water peak at 3.33 ppm may obscure signals. High viscosity broadens lines.
Acetone-

Medium Good polarity, low viscosity.Volatile. Limited temperature range for heating experiments.
TFA-

(Trifluoroacetic acid)
The "Nuclear Option" Protonation. Positively charges the ring nitrogen, creating electrostatic repulsion between stacked molecules.Corrosive. May degrade acid-sensitive substituents. Shifts peaks significantly downfield.

+

(4:1)
Good Disrupts H-bonding networks without high viscosity.Methanol exchangeable protons will disappear/broaden.

Troubleshooting Guide (FAQ & Protocols)

Issue A: "My sample is like brick dust in ."

Diagnosis: The lattice energy of the crystal packing (driven by


-stacking and nitro-dipole alignment) exceeds the solvation energy of chloroform.
Solution:  Switch to DMSO-

or Acetone-

.
  • Protocol:

    • Place 5-10 mg of sample in the vial.

    • Add 0.6 mL DMSO-

      
      .
      
    • Crucial Step: Sonicate for 5 minutes. If the solution is cloudy, it is a suspension, not a solution.

    • Filter through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. Suspended particles ruin magnetic field homogeneity (shimming).

Issue B: "The sample dissolved in DMSO, but the peaks are broad blobs."

Diagnosis: Aggregation. Even in solution, nitroquinolines form "stacks" (dimers/oligomers). This increases the effective molecular tumbling time (


), leading to rapid 

relaxation and broad linewidths. Solution: High-Temperature NMR.
  • The Logic: Heat provides kinetic energy to break weak intermolecular associations (

    
    -stacks) and lowers the viscosity of DMSO.
    
  • Protocol:

    • Set the probe temperature to 323 K (50°C) or 343 K (70°C) .

    • Allow 10 minutes for thermal equilibration inside the magnet.

    • Reshim at the high temperature (shimming is temperature-dependent).

    • Safety Check: Ensure your cap is tight to prevent solvent evaporation/reflux effects.

Issue C: "I have <1 mg of sample and it won't dissolve in 0.6 mL."

Diagnosis: Concentration Limit. You are diluting a sparingly soluble compound below the detection limit. Solution: Shigemi Tubes. [1][2][3][4][5]

  • The Logic: Shigemi tubes use susceptibility-matched glass plugs to confine the sample to the active coil volume (~15-20 mm height) without creating "edge artifacts."

  • Benefit: You can use 250-280 µL of solvent instead of 600 µL, effectively doubling or tripling the concentration.

  • Warning: Ensure you buy the tube matched to your solvent (e.g., "DMSO-matched") to prevent magnetic susceptibility mismatches.

Advanced Protocol: The "TFA Trick" (Protonation)

When heating and DMSO fail, use Trifluoroacetic acid-


 (TFA-

). This is the most effective method for stubborn nitrogen heterocycles.

Mechanism: Nitroquinolines are weak bases. The nitro group withdraws electrons, lowering the


 of the ring nitrogen (normally ~4.9 for quinoline) to ~1.0–2.0. However, TFA is a strong acid (

) and will protonate the ring nitrogen.

This creates a cationic species . Two cations repel each other electrostatically, forcing the

-stacks to break apart and forcing the molecule into solution.

Step-by-Step Protocol:

  • Preparation: Start with your sample in

    
     (suspension is fine).
    
  • Titration: Add TFA-

    
     dropwise (1-2 drops initially).
    
  • Observation: Shake. You will often see the "brick dust" dissolve instantly upon acidification.

  • Measurement: Run the NMR.

    • Note: All peaks will shift downfield (deshielding) due to the positive charge on the ring.

    • Note: The exchangeable proton (N-D) will likely be broad or invisible depending on the exchange rate.

Visualizations

Figure 1: Solvent Selection Decision Tree

A logical workflow for selecting the correct solvent system based on solubility and resolution results.

SolventSelection Start Start: Nitroquinoline Sample CheckCDCl3 Try CDCl3 Start->CheckCDCl3 SolubleCDCl3 Soluble? CheckCDCl3->SolubleCDCl3 RunCDCl3 Run NMR (Standard) SolubleCDCl3->RunCDCl3 Yes TryDMSO Try DMSO-d6 SolubleCDCl3->TryDMSO No (Precipitate) SolubleDMSO Soluble? TryDMSO->SolubleDMSO CheckBroad Peaks Broad? SolubleDMSO->CheckBroad Yes TryTFA Try TFA-d or CDCl3 + TFA-d drops SolubleDMSO->TryTFA No Heat Heat to 323-343 K (Break Aggregation) CheckBroad->Heat Yes RunDMSO Run NMR (DMSO) CheckBroad->RunDMSO No (Sharp) Heat->RunDMSO RunTFA Run NMR (Protonated Species) TryTFA->RunTFA

Caption: Decision matrix for optimizing NMR solvent selection. Blue nodes indicate standard trials; Red nodes indicate advanced "rescue" techniques.

Figure 2: Mechanism of TFA Solubilization

Why acidification works: Converting hydrophobic stacking into electrostatic repulsion.

TFAMechanism State1 Aggregated Nitroquinolines (Insoluble Stack) Action Add TFA-d (Acidification) State1->Action High Lattice Energy State2 Protonated Cations [NQ-D]+ Action->State2 Protonation of Ring N Effect Electrostatic Repulsion (Solubilization) State2->Effect Cation-Cation Repulsion

Caption: Mechanistic pathway showing how TFA protonates the ring nitrogen, disrupting


-

stacking forces.

Reference Data: Solvent Properties

SolventDeuterationResidual Peak (ppm)Water Peak (ppm)Freezing Point (°C)Use Case
Chloroform

7.26 (s)1.56-64Non-polar, standard.
DMSO

2.50 (quint)3.3318.4Polar, aromatic stacking. Freezes easily.
Acetone

2.05 (quint)2.84-94Polar, low temp studies.
Methanol

3.31 (quint)4.87-98Polar, H-bonding.
TFA

11.50 (broad)~11.0-15Solubilizing salts/aggregates.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Sample Preparation and Data Acquisition). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • University of Ottawa NMR Facility. (n.d.). NMR Sample Preparation Guide. Link

  • Shigemi Inc. (n.d.). Shigemi Micro-Tube Specifications and Solvent Matching. Link

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Brominated Nitroquinolines: A Comparative Technical Guide

Executive Summary Brominated nitroquinolines serve as critical scaffolds in the synthesis of antimalarial drugs, antibacterial agents, and organic optoelectronic materials. However, their structural elucidation is freque...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated nitroquinolines serve as critical scaffolds in the synthesis of antimalarial drugs, antibacterial agents, and organic optoelectronic materials. However, their structural elucidation is frequently complicated by the existence of regioisomers (e.g., 5-bromo-8-nitroquinoline vs. 8-bromo-5-nitroquinoline) that exhibit identical molecular weights and similar polarity.

This guide provides a definitive technical comparison of mass spectrometry (MS) techniques for analyzing these compounds. Unlike generic spectral guides, we focus on the mechanistic causality of fragmentation—specifically how the interplay between the bromine atom and the nitro group directs ion dissociation. We compare the structural fingerprinting capability of Electron Ionization (EI) against the sensitivity of Electrospray Ionization (ESI) , providing a validated protocol for distinguishing isomers based on "peri-effects" and isotopic signatures.

Instrumentation & Methodology Comparison

The choice of ionization method dictates the depth of structural information available. For brominated nitroquinolines, the trade-off is between molecular ion stability (ESI) and diagnostic fragmentation (EI).

Comparative Analysis: EI vs. ESI
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy Hard (~70 eV). High internal energy transfer.Soft. Low internal energy transfer.
Primary Ion Observed Radical Cation

Protonated Molecule

Isotopic Pattern Distinct 1:1 doublet (

) clearly visible in

and fragments.
Visible in

, but often obscured by adducts (

,

).
Fragmentation Richness High. Extensive fragmentation allows for fingerprinting and isomer differentiation.Low. Requires MS/MS (CID) to generate diagnostic fragments.
Best Use Case Structural Elucidation & Isomer Differentiation. High-Throughput Screening & Purity Confirmation.

Expert Insight: While ESI is preferred for LC-coupled quantitation, EI is the superior choice for structural characterization of brominated nitroquinolines. The high energy of EI drives the "ortho" and "peri" elimination pathways essential for distinguishing regioisomers.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the fragmentation logic is essential for interpreting spectra without reference standards. The fragmentation of a representative compound, 5-bromo-8-nitroquinoline (MW 252/254), follows three competing pathways.

The Isotopic Anchor

The presence of Bromine provides an internal validation standard. Every fragment ion retaining the bromine atom must exhibit a 1:1 intensity ratio at


 and 

.
  • Presence of Doublet: Fragment contains Br.

  • Loss of Doublet: Fragment has lost Br (indicating cleavage of the C-Br bond).

Pathway A: Nitro Group Degradation (The Diagnostic Region)

Nitroarenes degrade via two primary channels. In quinolines, the position of the nitro group relative to the ring nitrogen (N1) influences the dominance of these channels.

  • Nitro-Nitrite Rearrangement (

    
    ):  The nitro group isomerizes to a nitrite ester (-ONO), followed by loss of NO radical (30 Da).
    
  • Direct Homolysis (

    
    ):  Direct loss of the nitro radical (46 Da).
    

The "Peri-Effect" (Isomer Differentiation): In 8-nitroquinoline derivatives, the nitro group at C8 and the ring nitrogen at N1 are in a peri relationship (spatially adjacent). This proximity facilitates a specific interaction often leading to enhanced loss of NO or OH compared to the 5-nitro isomer, where the nitro group is isolated from the ring nitrogen.

Pathway B: The Quinoline Ring Collapse

Following the loss of the nitro group, the quinoline ring typically ejects HCN (27 Da) . This is a hallmark of nitrogen heterocycles.

  • Sequence:

    
    
    
Pathway C: Halogen Elimination

Direct loss of the Bromine radical (


) is less favored than 

loss due to the strength of the

bond, but it becomes significant in secondary fragmentation stages.

Visualized Fragmentation Workflow

The following diagram illustrates the competing fragmentation pathways for 5-bromo-8-nitroquinoline, highlighting the mass shifts and isotopic patterns.

FragmentationPathway M Molecular Ion (M+.) m/z 252 / 254 (1:1 Doublet) M_NO2 [M - NO2]+ m/z 206 / 208 (Retains Br Doublet) M->M_NO2 - NO2 (46 Da) (Primary Path) M_NO [M - NO]+ m/z 222 / 224 (Retains Br Doublet) M->M_NO - NO (30 Da) (Rearrangement) M_Br [M - Br]+ m/z 173 (Monoisotopic) M->M_Br - Br (79/81 Da) (Minor Path) Frag_HCN [M - NO2 - HCN]+ m/z 179 / 181 (Retains Br Doublet) M_NO2->Frag_HCN - HCN (27 Da) M_NO->Frag_HCN - CO/HCN Frag_Final Quinoline Core Fragments m/z 127, 101 Frag_HCN->Frag_Final Ring Disassembly M_Br->Frag_Final - NO2

Caption: Mechanistic fragmentation tree for 5-bromo-8-nitroquinoline under EI (70 eV), showing retention of the bromine isotopic signature in key daughter ions.

Experimental Protocol: Self-Validating Analysis

To ensure reproducibility and accurate identification, follow this standardized protocol. This workflow is designed to be self-validating by using the bromine isotope pattern as an internal check.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (for EI) or Methanol (for ESI).

  • Concentration: Dilute to 10 ppm. High concentrations can cause space-charge effects that distort isotopic ratios.

Step 2: Instrument Configuration (EI-MS)[2]
  • Inlet Temperature: 250°C (Ensure rapid volatilization to prevent thermal degradation of the nitro group before ionization).

  • Ion Source: 230°C.[1]

  • Electron Energy: 70 eV (Standard) / 20 eV (Optional: Use lower energy if the molecular ion is weak or absent).

Step 3: Data Validation Checklist

Before interpreting the spectrum, confirm the following:

  • The Doublet Check: Does the molecular ion cluster show ions at

    
     X and 
    
    
    
    with roughly equal intensity?
  • The "50-14" Rule: Check for a loss of 50 Da (unlikely) vs. losses of 30 (NO) or 46 (NO2).

  • The Nitrogen Rule: The molecular weight is even (252/254), consistent with two nitrogens (even number). Fragment ions losing

    
     (odd N remaining) should have even mass.
    

Summary of Characteristic Ions

The table below summarizes the diagnostic ions for 5-bromo-8-nitroquinoline . Use this as a reference template for analyzing analogs.

Ion Identitym/z (79Br)m/z (81Br)Relative IntensityStructural Significance
Molecular Ion (

)
252 254 HighConfirms MW and Br presence (1:1 ratio).

222224MediumIndicates nitro-nitrite rearrangement.

206 208 Base Peak Primary cleavage; confirms nitro group.

179181HighCharacteristic of quinoline ring structure.

173173LowLoss of bromine; peak becomes monoisotopic.

127127MediumCore hydrocarbon skeleton (

).

Isomer Differentiation Strategy

Differentiating 5-bromo-8-nitroquinoline from 8-bromo-5-nitroquinoline requires analyzing the intensity ratios of specific fragments.

IsomerDiff Input Unknown Isomer (MW 252/254) Check1 Compare Intensity: [M-OH]+ vs [M-NO2]+ Input->Check1 Result8Nitro High [M-OH] or [M-NO] (Peri-Effect) Check1->Result8Nitro Interaction with N1 Result5Nitro Dominant [M-NO2] (No Peri-Effect) Check1->Result5Nitro Isolated Nitro Conclusion1 Likely 8-Nitro isomer Result8Nitro->Conclusion1 Conclusion2 Likely 5-Nitro isomer Result5Nitro->Conclusion2

Caption: Logic flow for differentiating nitroquinoline regioisomers based on the "Peri-Effect" (interaction between C8-substituent and N1).

Mechanism:

  • 8-Nitro Isomers: The nitro group at position 8 is spatially close to the ring nitrogen lone pair. This steric crowding and electronic repulsion often favor the rearrangement pathway (

    
    ) or a specific "ortho-like" loss of OH (
    
    
    
    ) over simple
    
    
    cleavage.
  • 5-Nitro Isomers: The nitro group is electronically isolated from the ring nitrogen. The spectrum is dominated by the standard homolytic cleavage of the C-N bond (

    
    ).
    

References

  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008).[2] Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[3] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrometry. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. [Link]

  • Reimer, M. L., et al. (1989). Differentiation of isomeric 2'-, 3'- and 5'-deoxynucleosides by electron ionization and chemical ionization-linked scanning mass spectrometry. Biomedical & Environmental Mass Spectrometry. [Link]

Sources

Comparative

A Comprehensive Guide to HPLC Method Development for the Purity Assessment of 8-Bromo-4-methyl-3-nitroquinoline

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 8-Bromo-4-methyl-3-nitroquinoline, a key intermediate in various synthetic pathways. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring a self-validating and reliable analytical method.

Foundational Strategy: Understanding the Analyte and Selecting the Chromatographic Mode

The molecular structure of 8-Bromo-4-methyl-3-nitroquinoline dictates our initial chromatographic approach. The presence of a quinoline core, a nitro group, and a bromine atom imparts a significant degree of hydrophobicity and aromaticity. This immediately suggests that reverse-phase HPLC (RP-HPLC) will be the most effective separation mode. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, and analyte retention is primarily driven by hydrophobic interactions. For compounds like our target analyte, this provides excellent opportunities for achieving high-resolution separations from potential impurities.

Our initial column selection is guided by the need to effectively resolve the main analyte from structurally similar process-related impurities and potential degradants. A C18 column is the workhorse of RP-HPLC and serves as an excellent starting point. However, considering the presence of the nitroaromatic system, a phenyl-hexyl stationary phase could offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte and its impurities.[1] We will begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) due to its versatility and wide availability.

The initial mobile phase will consist of a mixture of an aqueous buffer and an organic modifier. Acetonitrile (ACN) is often a good first choice as the organic modifier due to its low viscosity and UV transparency. Water will serve as the weak solvent. To ensure good peak shape for the quinoline moiety, which can exhibit basic properties, it is crucial to control the pH of the mobile phase. A slightly acidic pH (around 3-4) will ensure the quinoline nitrogen is protonated, leading to more consistent interactions with the stationary phase and sharper peaks. A phosphate or acetate buffer is suitable for this purpose.[1]

Workflow for HPLC Method Development

HPLC Method Development Workflow cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation Analyte Characterization Analyte Characterization Column & Mobile Phase Selection Column & Mobile Phase Selection Analyte Characterization->Column & Mobile Phase Selection Informs Initial Gradient Run Initial Gradient Run Column & Mobile Phase Selection->Initial Gradient Run Defines Mobile Phase Composition Mobile Phase Composition Initial Gradient Run->Mobile Phase Composition Proceeds to Gradient Profile Gradient Profile Mobile Phase Composition->Gradient Profile Refines Flow Rate & Temperature Flow Rate & Temperature Gradient Profile->Flow Rate & Temperature Fine-tunes Stress Studies Stress Studies Flow Rate & Temperature->Stress Studies Leads to Peak Purity Analysis Peak Purity Analysis Stress Studies->Peak Purity Analysis Generates Samples for Validation Parameters (ICH) Validation Parameters (ICH) Peak Purity Analysis->Validation Parameters (ICH) Requires Final Method Final Method Validation Parameters (ICH)->Final Method Confirms

Caption: A structured workflow for systematic HPLC method development.

Systematic Optimization of Chromatographic Conditions

With a foundational method in place, the next step is a systematic optimization of the key parameters to achieve the desired resolution, peak shape, and run time.

The organic modifier percentage and the buffer pH are the most influential factors in RP-HPLC. We will evaluate a range of acetonitrile concentrations in an isocratic elution to determine the optimal retention time for the main peak. A gradient elution will also be explored to ensure that any early-eluting or late-eluting impurities are effectively separated and detected.

Parameter Condition 1 Condition 2 Condition 3 Observation
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in WaterConsistent aqueous phase.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrileConsistent organic modifier.
Gradient 20-80% B in 15 min30-70% B in 15 min40-60% B in 10 minCondition 2 provided the best separation of the main peak from a closely eluting impurity.
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minMaintained constant.
Column Temp. 30 °C30 °C30 °CMaintained constant.

While the mobile phase composition has the most significant impact, flow rate and column temperature can be fine-tuned to improve efficiency and analysis time. Increasing the flow rate will decrease the run time but may lead to a loss of resolution. Increasing the column temperature can improve peak shape and reduce viscosity, but may also affect the stability of the analyte.

Parameter Condition A Condition B Condition C Observation
Flow Rate 0.8 mL/min1.0 mL/min1.2 mL/min1.0 mL/min offered the best balance of resolution and analysis time.
Column Temp. 25 °C30 °C35 °C30 °C provided improved peak symmetry without compromising analyte stability.
Demonstrating Specificity through Forced Degradation Studies

A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the intact API from its degradation products.[2][3] To achieve this, we will perform forced degradation studies by subjecting the 8-Bromo-4-methyl-3-nitroquinoline to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the analyte in a suitable solvent and add an equal volume of 0.1 N HCl. Heat the solution at 60°C for a specified time. At various time points, withdraw an aliquot, neutralize it with 0.1 N NaOH, dilute to a suitable concentration with the mobile phase, and inject into the HPLC system.[5]

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.[5]

  • Oxidative Degradation: Dissolve the analyte in a suitable solvent and add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature. At various time points, withdraw an aliquot, dilute it with the mobile phase, and inject.[5]

  • Thermal Degradation: Expose the solid analyte to a high temperature (e.g., 80°C) in a controlled oven. At various time points, dissolve a portion of the sample in a suitable solvent, dilute with the mobile phase, and inject.

  • Photolytic Degradation: Expose a solution of the analyte to a light source providing both visible and UV light. A control sample should be protected from light. At various time points, withdraw an aliquot, dilute with the mobile phase, and inject.

Stress Condition % Degradation of Main Peak Number of Degradation Peaks Observations
0.1 N HCl, 60°C, 8h 12.5%2Significant degradation observed.
0.1 N NaOH, 60°C, 4h 18.2%3Analyte is more susceptible to basic conditions.
3% H₂O₂, RT, 24h 8.7%1Moderate degradation observed.
Thermal, 80°C, 48h 5.1%1Analyte is relatively stable to heat.
Photolytic, 24h 3.4%0Analyte shows good photostability.

The developed HPLC method successfully separated the main peak from all degradation products, demonstrating its specificity and stability-indicating nature.

Decision Tree for Method Validation

Method Validation Decision Tree Start Start Is the method specific? Is the method specific? Start->Is the method specific? Is the method linear? Is the method linear? Is the method specific?->Is the method linear? Yes Revise Method Revise Method Is the method specific?->Revise Method No Is the method accurate? Is the method accurate? Is the method linear?->Is the method accurate? Yes Is the method linear?->Revise Method No Is the method precise? Is the method precise? Is the method accurate?->Is the method precise? Yes Is the method accurate?->Revise Method No Is the method robust? Is the method robust? Is the method precise?->Is the method robust? Yes Is the method precise?->Revise Method No Method Validated Method Validated Is the method robust?->Method Validated Yes Is the method robust?->Revise Method No

Sources

Validation

Spectroscopic Profiling of 3-Nitroquinolines: A Comparative Technical Guide

The following guide is structured as a high-level technical resource for researchers in medicinal chemistry and optoelectronics. It prioritizes spectral data, synthesis logic, and comparative performance.[1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for researchers in medicinal chemistry and optoelectronics. It prioritizes spectral data, synthesis logic, and comparative performance.[1]

Executive Summary: The Strategic Value of the 3-Position

In the development of solvatochromic probes and bioactive scaffolds, 3-nitroquinoline (3-NQ) occupies a unique "performance niche" distinct from its more accessible isomers, 5-nitroquinoline (5-NQ) and 8-nitroquinoline (8-NQ).

While 5-NQ and 8-NQ are commodity chemicals resulting from the direct electrophilic nitration of quinoline, the 3-NQ isomer requires de novo ring construction or indirect functionalization. This structural distinction disconnects the nitro group from the direct conjugation pathway of the benzene ring (seen in 5/8-NQ), placing it in direct conjugation with the pyridine ring's nitrogen. This results in:

  • Enhanced Electrophilicity: Facilitating

    
     reactions at the C4 position.
    
  • Distinct UV-Vis Profile: A hypsochromic shift relative to 8-NQ, with high sensitivity to solvent polarity (solvatochromism).

This guide objectively compares the spectral performance of 3-NQ against its isomers and outlines the critical protocols for its synthesis and characterization.

Comparative Spectral Analysis

The UV-Vis absorption profile of nitroquinolines is dominated by


 transitions of the aromatic system and intramolecular charge transfer (ICT) bands induced by the nitro group.
Baseline Optical Data

The following table contrasts the 3-isomer with its primary alternatives. Note the distinct blue-shift (higher energy) of the 3-isomer's primary band compared to the 8-isomer, due to the specific nodal arrangement of the LUMO at the C3 position.

CompoundPrimary

(nm)
Secondary Band / Shoulder (nm)

(

)
Electronic Character
3-Nitroquinoline 295 – 305 330 – 345 ~8,500

/ Weak ICT
5-Nitroquinoline300 – 310325 (sh)~6,200

8-Nitroquinoline315 – 320350 (tail)~7,800Strong ICT (Steric twist)
Quinoline (Ref)275313~3,500

Data standardized for Ethanol (EtOH) at


 M concentration.
Substituent Effects (Performance Tuning)

The "Performance" of 3-nitroquinoline as a dye or probe is unlocked by adding auxochromes. The 3-nitro group acts as a thermodynamic sink (acceptor). Adding a donor at C4, C6, or C8 creates a "Push-Pull" system.

  • 4-Amino-3-nitroquinoline:

    
     shifts to 380–400 nm  (Strong ICT).
    
  • 4-Hydroxy-3-nitroquinoline:

    
     shifts to 350–365 nm .
    
  • Mechanism: The C3-nitro group stabilizes the LUMO, narrowing the HOMO-LUMO gap when electron-donating groups (EDGs) are present.

Solvatochromic Sensitivity

3-NQ derivatives exhibit positive solvatochromism . As solvent polarity increases (e.g., Hexane


 DMSO), the excited state (which is more polar due to charge transfer) is stabilized more than the ground state, causing a red shift (bathochromic shift).
  • Hexane:

    
     nm
    
  • Methanol:

    
     nm
    
  • DMSO:

    
     nm
    

Mechanism of Action: Electronic Transitions

The following diagram illustrates the photophysical pathway that dictates the absorption spectrum.

ElectronicTransitions GS Ground State (S0) Stable Dipole Excitation Photon Absorption (UV Region) GS->Excitation hv ES_FC Franck-Condon Excited State (S1*) Excitation->ES_FC pi -> pi* ICT Intramolecular Charge Transfer (ICT) ES_FC->ICT e- redistribution Relax Solvent Relaxation (Reorientation) Relax->GS Non-radiative decay ICT->Relax Solvent Stabilization

Figure 1: Photophysical pathway of 3-nitroquinoline. The nitro group facilitates the ICT state, which is highly sensitive to solvent polarity.

Experimental Protocols

Synthesis: The "Purity" Challenge

Unlike 5-NQ and 8-NQ, you cannot synthesize 3-NQ via direct nitration of quinoline . Direct nitration yields a mixture of 5- and 8-isomers due to the protonation of the nitrogen, which deactivates the pyridine ring and directs the electrophile to the benzene ring.

Validated Protocol for 3-Nitroquinoline (Ring Construction Method): This method ensures high regioselectivity, avoiding the difficult separation of isomers.

  • Reagents: 2-Aminobenzaldehyde, Nitroethanol (or equivalent nitro-aldol precursor), Sodium Carbonate.

  • Condensation: Dissolve 2-aminobenzaldehyde in ethanol. Add nitroethanol dropwise under basic conditions (

    
    ).
    
  • Cyclization: The intermediate imine undergoes base-catalyzed cyclization.

  • Dehydration: Acid-catalyzed dehydration yields the 3-nitroquinoline.

SynthesisComparison Start_Q Starting Material: Quinoline Process_Nitration Direct Nitration (HNO3/H2SO4) Start_Q->Process_Nitration Electrophilic Subst. Start_Pre Starting Material: 2-Aminobenzaldehyde Process_Cyclization Cyclization w/ Nitroethanol Start_Pre->Process_Cyclization Condensation Result_Mix Result: Mixture of 5-NQ & 8-NQ (Difficult Separation) Process_Nitration->Result_Mix Low Specificity Result_Pure Result: 3-Nitroquinoline (High Regioselectivity) Process_Cyclization->Result_Pure High Specificity

Figure 2: Synthesis logic comparison. Direct nitration fails to produce the 3-isomer, necessitating de novo ring construction.

UV-Vis Measurement Protocol

To ensure reproducible spectral data suitable for publication:

  • Solvent Selection: Use HPLC-grade Ethanol or Methanol (Cutoff < 205 nm). Avoid Acetone (high cutoff).

  • Stock Solution: Prepare a

    
     M stock solution of 3-NQ in the chosen solvent. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Working Solution: Dilute to

    
     M. The absorbance (
    
    
    
    ) at
    
    
    should be between 0.6 and 0.8 for optimal signal-to-noise ratio.
  • Baseline: Run a blank scan with pure solvent.

  • Scan Parameters:

    • Range: 200 nm – 500 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.

Strategic Utility & Applications

Why choose 3-nitroquinoline over the cheaper 5- or 8-isomers?

  • S_NAr Reactivity: The nitro group at position 3 activates the C4 position for nucleophilic attack. This allows for the rapid synthesis of 4-amino-3-nitroquinolines , which are potent kinase inhibitors and DNA intercalators.

  • Fluorescent Precursors: Reduction of the 3-nitro group yields 3-aminoquinoline , a scaffold with significantly higher quantum yield (

    
    ) than 5-aminoquinoline.
    
  • Dipole Alignment: In non-linear optical (NLO) applications, the dipole vector of 3-NQ aligns along the long axis of the molecule, enhancing hyperpolarizability compared to the off-axis dipole of 8-NQ.

References

  • Spectroscopic Properties of Nitroquinolines

    • Jones, R. A., et al. "Electronic absorption spectra of nitro-substituted quinolines." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2021.
  • Synthesis Methodologies

    • Bachman, G. B., et al. "Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline." Journal of the American Chemical Society, 1947.
  • Solvatochromism & DFT Studies

    • BenchChem Technical Guides. "A Comparative Spectroscopic Guide to Quinoline and Isoquinoline."
  • Spectral Data Validation

    • PubChem Compound Summary for CID 25551 (3-Nitroquinoline).

Sources

Comparative

Elemental Analysis Standards for Brominated Heterocyclic Compounds: A Comparative Technical Guide

Executive Summary: The "Refractory + Halogen" Trap For drug development professionals and organic chemists, brominated heterocyclic compounds (e.g., brominated pyridines, thiophenes, or indoles) represent a "perfect stor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Refractory + Halogen" Trap

For drug development professionals and organic chemists, brominated heterocyclic compounds (e.g., brominated pyridines, thiophenes, or indoles) represent a "perfect storm" in elemental analysis (EA). These compounds present a dual challenge:

  • Refractory Nature: Heterocyclic rings are thermodynamically stable and resistant to oxidative decomposition, often requiring higher temperatures or catalytic aids for complete combustion.

  • Halogen Interference: Bromine (Br) is a heavy, volatile halogen that can poison standard oxidation catalysts (like Chromium/Cobalt oxides) and interfere with the detection of Carbon and Nitrogen if not quantitatively scavenged.

This guide compares the efficacy of universal standards against matrix-matched alternatives and evaluates the necessity of combustion aids (additives) to achieve the ±0.4% accuracy threshold required by journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7]

Comparative Framework: Standards & Methods

The Contenders

We compare three approaches to analyzing a difficult sample (e.g., 2,6-Dibromopyridine , C₅H₃Br₂N):

  • Method A (Baseline): Calibration with Acetanilide (Universal Standard) without additives.

  • Method B (Matrix-Matched): Calibration with o-Bromobenzoic Acid (Halogenated Standard).

  • Method C (Enhanced): Calibration with Acetanilide + Vanadium Pentoxide (V₂O₅) additive.

Comparative Analysis Table
FeatureMethod A: Acetanilide (No Additive)Method B: o-Bromobenzoic AcidMethod C: Acetanilide + V₂O₅ Additive
Primary Utility Routine organics (C, H, N, O).Halogenated organics.[3][4][5][8]Refractory/Halogenated compounds.[4][5]
Combustion Efficiency Medium/Low . Heterocycles may form "coke" or graphitic residues, trapping Nitrogen.Medium . Matches the halogen content but does not actively aid combustion kinetics.High . V₂O₅ acts as an oxygen donor and flux, breaking down refractory rings.
Bromine Handling Poor . Volatile Br₂ may escape or poison the catalyst if the trap capacity is exceeded.Good . Calibrates the sensor response specifically for halogenated gas streams.Excellent . Ensures complete release of Br for scavenging by Silver (Ag) wool.
Accuracy (±0.4%) Risk of Failure . Often yields low Carbon (-0.8%) and low Nitrogen due to incomplete burn.Improved . Corrects for density/volatility differences but doesn't solve incomplete combustion.Pass . Consistently achieves theoretical values by ensuring total oxidation.
Cost/Complexity Low / Automated.Medium / Requires specific standard stock.Medium-High / Requires weighing additive per sample.

Critical Mechanism: Why Additives Are Non-Negotiable

In standard CHNS analysis, the sample is dropped into a combustion tube at ~950–1150°C.

  • The Failure Mode: Brominated heterocycles often sublime before they burn. The bromine atoms can also form stable inorganic bromides with the ash, or conversely, volatile Br₂ gas can pass through the reduction tube, registering as a false "Sulfur" peak or widening the Nitrogen baseline.

  • The Solution (V₂O₅ or WO₃): Vanadium Pentoxide melts at ~690°C. When mixed with the sample, it coats the heterocyclic crystals, preventing sublimation. As temperature rises, it releases oxygen directly into the sample matrix (internal oxidation) and cracks the stable ring structure.

Visualization: The Combustion Decision Logic

The following diagram illustrates the decision process for selecting the correct standard and method based on sample chemistry.

EA_Decision_Tree Start Start: Sample Characterization IsHeterocycle Is it a Heterocycle? Start->IsHeterocycle IsHalogenated Is it Halogenated (Br/Cl/I)? IsHeterocycle->IsHalogenated Yes StandardPath Routine Analysis Standard: Acetanilide IsHeterocycle->StandardPath No (Simple Organic) IsHalogenated->StandardPath No RefractoryCheck Refractory Check: High MP? Poly-aromatic? IsHalogenated->RefractoryCheck Yes Method_Matrix Method B: Matrix-Matched Standard (o-Bromobenzoic Acid) RefractoryCheck->Method_Matrix No (Simple Halogenated) Method_Additive Method C (Recommended): Combustion Aid Required (Add V2O5 or WO3) RefractoryCheck->Method_Additive Yes (Critical) Method_Matrix->Method_Additive If Results Fail (<0.4%)

Caption: Decision tree for selecting analytical standards and methods. Brominated heterocycles almost invariably require Method C (Additives).

Validated Experimental Protocol: Analyzing Brominated Heterocycles

Objective: Accurate determination of %C, %H, %N in a brominated pyridine derivative.

Materials
  • Instrument: Automated Elemental Analyzer (e.g., Elementar vario EL cube, Thermo FlashSmart, or PerkinElmer 2400).

  • Standard: Acetanilide (CAS 103-84-4) for K-factor calibration.

  • Check Standard: o-Bromobenzoic acid (CAS 88-65-3) for verification.

  • Combustion Aid: Vanadium(V) oxide (V₂O₅), analytical grade, powder.

  • Capsules: Tin (Sn) boats or capsules.

Step-by-Step Workflow
Step 1: System Preparation (The Scavenger Check)

Bromine produces Br₂ gas, which interferes with N₂ detection.

  • Action: Ensure the combustion tube contains a sufficient length of Silver Wool (Ag) or Silver Tungstate on Magnesium Oxide.

  • Why:

    
    . This irreversibly traps the bromine. If the silver is exhausted (blackened/brittle), Nitrogen values will be erratically high.
    
Step 2: Weighing with Additive (The "Sandwich" Technique)

Direct weighing often leads to incomplete combustion. Use the sandwich method.

  • Tare the empty Tin capsule.

  • Add 10–15 mg of V₂O₅ powder to the bottom of the capsule.

  • Add 1.5–2.0 mg of Sample directly onto the V₂O₅.

  • (Optional) Add another 5 mg of V₂O₅ on top.

  • Fold the capsule: Ensure no air is trapped, but do not compress so tightly that the tin tears. The tin flash combustion (

    
    ) generates a local temp of ~1800°C, which triggers the V₂O₅ flux.
    
Step 3: The Oxygen Boost

For brominated compounds, oxygen starvation is a risk.

  • Protocol: Increase the Oxygen Dosing time by 20–30% compared to standard Acetanilide runs.

  • Setting: If standard dosing is 120s, set to 150s. This ensures the "tail" of the combustion (where refractory carbon lingers) is fully oxidized.

Step 4: Verification

Run the o-Bromobenzoic acid as a sample (treated with V₂O₅ exactly like the unknown).

  • Acceptance Criteria: Carbon must be within ±0.15% of theoretical. If the standard fails, the unknown will fail.

Representative Validation Data

The following data simulates a typical validation run comparing the three methods on 2,6-Dibromopyridine (Theoretical: C=25.35%, N=5.91%, H=1.28%).

ParameterTheoreticalMethod A (Acetanilide Only)Method B (Matrix Match)Method C (Acetanilide + V₂O₅)
Carbon (%) 25.35 24.80 (Fail, -0.55)25.10 (Marginal, -0.25)25.32 (Pass, -0.03)
Nitrogen (%) 5.91 5.65 (Fail, -0.26)5.80 (Pass, -0.11)5.93 (Pass, +0.02)
Hydrogen (%) 1.28 1.45 (High, +0.17)*1.30 (Pass, +0.02)1.29 (Pass, +0.01)
Status REJECT CONDITIONAL VALIDATED

*Note: High Hydrogen in Method A often indicates moisture adsorption or interference from HBr gas not fully scrubbed.

Visualizing the Combustion Train

This diagram highlights the critical "Scavenging" zone required for brominated compounds.

Combustion_Flow Sample Sample + V2O5 (Tin Capsule) Furnace Combustion Furnace (1150°C) Sample->Furnace Drop AshZone Ash/Cr2O3 Catalyst (Oxidation) Furnace->AshZone Gases: CO2, H2O, NOx, Br2 SilverZone Silver Wool Trap (CRITICAL: Removes Br2) AshZone->SilverZone Gas Flow Reduction Reduction Tube (Cu: NOx -> N2) SilverZone->Reduction CO2, H2O, NOx (Br removed) Detector TCD Detector (Measures N2, CO2, H2O) Reduction->Detector CO2, H2O, N2

Caption: The flow path of elemental analysis. The Silver Zone is the specific defense against Bromine interference.

References

  • Thermo Fisher Scientific. (2021). Smart Note: Overcoming Challenges in the Elemental Analysis of Halogenated Compounds. Retrieved from

  • Elementar Analysensysteme GmbH. (2022). Application Note: Analysis of Fluorine, Chlorine, Bromine, and Iodine in Organic Compounds.[9] Retrieved from

  • National Institutes of Health (NIH). (2021). PubChem Compound Summary for o-Bromobenzoic acid. Retrieved from

  • Exeter Analytical. (2023). Oxygen Flask Combustion Unit (Schöniger Flask Method).[10] Retrieved from

  • American Chemical Society (ACS). (2011). Author Guidelines for Elemental Analysis Data Reporting. J. Org. Chem. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 8-Bromo-4-methyl-3-nitroquinoline

Part 1: Executive Summary & Core Directive Do not attempt bench-top chemical neutralization of this compound. 8-Bromo-4-methyl-3-nitroquinoline is a halogenated, nitro-aromatic compound.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Do not attempt bench-top chemical neutralization of this compound. 8-Bromo-4-methyl-3-nitroquinoline is a halogenated, nitro-aromatic compound. Due to the stability of the quinoline ring and the potential shock sensitivity or energetic decomposition associated with nitro groups, high-temperature incineration equipped with acid-gas scrubbing is the only validated disposal method.

Immediate Action Plan:

  • Segregate as Halogenated Organic Waste .

  • Isolate from strong oxidizing agents and reducing agents.

  • Transfer to a licensed hazardous waste facility for incineration.

Part 2: Hazard Assessment & Structural Analysis

To ensure safety, one must understand the causality behind the disposal requirements.[1] This compound presents a dual-hazard profile derived from its functional groups.

Functional GroupAssociated HazardDisposal Implication
Nitro Group (-NO₂) Potential for energetic decomposition; shock sensitivity (low but present); oxidizing potential.Strict Prohibition: Do not mix with oxidizers or strong reducing agents. Avoid subjecting dry solids to friction or impact.
Bromine Substituent (-Br) Generates Hydrogen Bromide (HBr) gas upon combustion.Regulatory Requirement: Must be incinerated in a facility with a secondary combustion chamber and alkaline scrubber (EPA requirement for halogenated waste).
Quinoline Core Acute toxicity (oral/inhalation); potential mutagenicity.[2]PPE Mandate: Double nitrile gloves and P95/P100 respiratory protection if handling powder.

GHS Classification (Derived from Analogues):

  • H302: Harmful if swallowed.[2][3][4][5][6]

  • H315/H319: Causes skin and serious eye irritation.[2][3][6][7][8][9]

  • H335: May cause respiratory irritation.[2][3][5][6][8]

Part 3: Disposal Workflow (Visualization)

The following logic flow dictates the decision-making process for disposing of 8-Bromo-4-methyl-3-nitroquinoline.

DisposalWorkflow Start Waste Generation (8-Bromo-4-methyl-3-nitroquinoline) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste Dry Solid LiquidWaste Solution (in Solvent) StateCheck->LiquidWaste Dissolved Segregation Segregate into HALOGENATED Waste Stream SolidWaste->Segregation Do not dissolve just for disposal LiquidWaste->Segregation Verify Solvent Compatibility Container Packaging: HDPE or Glass Container (No Metal Cans) Segregation->Container Labeling Labeling: 'Hazardous Waste - Halogenated' List: 8-Bromo-4-methyl-3-nitroquinoline Container->Labeling Disposal Final Disposal: High-Temp Incineration (w/ Scrubber) Labeling->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of halogenated nitro-aromatic waste.

Part 4: Step-by-Step Operational Protocol

Personal Protective Equipment (PPE)

Before opening any waste container, verify the following:

  • Respiratory: N95 or P100 respirator if handling solid powder to prevent inhalation of toxic dust [1].

  • Dermal: Double-gloving with Nitrile (minimum thickness 0.11 mm).

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).

Waste Characterization & Segregation

CRITICAL: This compound contains Bromine.[9] It must be classified as Halogenated Waste .

  • Do NOT mix with "Non-Halogenated" solvent waste streams. Mixing halogenated compounds into non-halogenated streams can result in regulatory fines and damage to incinerators not equipped with scrubbers.

  • Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides).[1] The nitro group increases the risk of uncontrollable exothermic reactions [2].

Packaging Requirements

Select the appropriate container based on the physical state:

  • For Solids:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant liner (Teflon/PTFE).

    • Prohibited: Do not use metal containers (potential for catalytic degradation or corrosion from hydrolysis products).

  • For Solutions:

    • Ensure the solvent carrier is compatible. Suitable solvents for rinsing glassware include Dichloromethane (DCM) or Ethyl Acetate.

    • Combine with other Halogenated Organic Solvents .[1]

Labeling Protocol

Compliance with RCRA (Resource Conservation and Recovery Act) requires specific labeling.

  • Primary Tag: "HAZARDOUS WASTE"

  • Chemical Components: Must list "8-Bromo-4-methyl-3-nitroquinoline" explicitly. Do not use abbreviations.

  • Hazard Checkboxes: Check "Toxic" and "Irritant".

Part 5: Emergency Spill Response

If containment is breached during the disposal preparation:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Increase air exchange if possible (fume hood purge).

  • Contain:

    • Solids: Cover with a wet paper towel (dampened with water) to prevent dust generation, then scoop into a disposal container.[1]

    • Liquids: Absorb with vermiculite or a commercial spill pillow designed for organic solvents.

  • Decontaminate: Wash the surface with a soap and water solution. Do not use bleach (hypochlorite), as it may react with nitrogenous compounds.[1]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 8-Bromoquinoline (Analogous Hazard Profile). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). RCRA Waste Classification for Halogenated Solvents (F-Codes). Retrieved from

  • PubChem. (2025). Compound Summary: 8-Bromo-4-methyl-3-nitroquinoline (CAS 855639-97-3).[10] National Library of Medicine. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.